molecular formula C14H9FN2O2 B7842041 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Cat. No.: B7842041
M. Wt: 256.23 g/mol
InChI Key: MRBZFFICMKQSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-1H-indazole-6-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold in pharmaceuticals, known for its versatile biological activities and presence in several approved drugs and clinical candidates . This specific molecule features a carboxylic acid group at the 6-position, which serves as a versatile handle for further derivatization, particularly in the synthesis of amide-based compounds for structure-activity relationship (SAR) studies . The incorporation of a 3-fluorophenyl substituent modulates the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, which can be critical for optimizing interactions with biological targets. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, CRAC channel blockers, and anti-inflammatory agents . As such, this compound is a valuable precursor for researchers developing novel therapeutic agents in areas such as oncology, immunology, and neurodegenerative diseases. The molecule's structure makes it particularly suited for the exploration of structure-activity relationships in programs targeting enzyme inhibition and protein-protein interactions. Please Note: This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-3-1-2-8(6-10)13-11-5-4-9(14(18)19)7-12(11)16-17-13/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZFFICMKQSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

The compound 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid represents a high-value "privileged scaffold" in modern drug discovery. It combines the structural rigidity of the indazole core with a lipophilic metabolic blocker (the 3-fluorophenyl group) and a polar handle for derivatization (the 6-carboxylic acid).

This specific architecture is frequently utilized as a late-stage intermediate or a core fragment in the development of:

  • PARP Inhibitors: Analogous to the scaffold found in Niraparib, where the 3-aryl indazole is critical for binding to the nicotinamide pocket of the PARP enzyme.

  • Kinase Inhibitors: Specifically targeting VEGFR, FGFR, and potentially specific serine/threonine kinases where the indazole NH acts as a hinge binder.

This guide details the structural properties, synthetic pathways, and medicinal chemistry logic required to utilize this compound effectively.

Chemical Identity & Physicochemical Properties
Property Data / Description
IUPAC Name 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid
Core Scaffold 1H-Indazole (Benzo[c]pyrazole)
Molecular Formula C₁₄H₉FN₂O₂
Molecular Weight 256.23 g/mol
Predicted LogP ~3.2 (Lipophilic, requires polar handle for solubility)
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Indazole NH) ~13.8 (Very weak acid)
H-Bond Donors 2 (COOH, Indazole-NH)
H-Bond Acceptors 3 (C=O, Indazole-N, F)
SMILES OC(=O)c1ccc2c(c1)n[nH]c2-c3cccc(F)c3
Medicinal Chemistry Rationale
3.1 The "Privileged" Indazole Scaffold

The 1H-indazole core is bioisosteric to the indole ring (found in Tryptophan) but possesses distinct electronic properties. The N1-H and N2 nitrogen atoms often serve as critical hydrogen bond donors/acceptors in the ATP-binding sites of kinases.

3.2 The 3-(3-Fluorophenyl) Moiety
  • Metabolic Stability: The fluorine atom at the meta position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation) at a typically reactive site.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring, which can strengthen

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket.
    
  • Conformational Lock: The steric bulk of the phenyl group at the C3 position forces a twisted conformation relative to the indazole plane, often improving selectivity by filling hydrophobic pockets.

3.3 The 6-Carboxylic Acid Handle

The carboxylic acid at position 6 is rarely the final functional group. Instead, it serves as a synthetic handle for amide coupling. In drug design, this position often extends into the "solvent-exposed region" of the protein, allowing for the attachment of solubilizing groups (e.g., piperidines, morpholines) without disrupting the core binding mode.

Synthetic Methodology

The synthesis of 3-aryl-indazoles is non-trivial due to the need for regioselectivity. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling strategy on a pre-functionalized indazole core.

4.1 Retrosynthetic Analysis

To synthesize the target, we disconnect at the C3-Aryl bond.

  • Fragment A: 3-fluorophenylboronic acid (Commercial reagent).

  • Fragment B: 3-halo-1H-indazole-6-carboxylic acid derivative.[1][2]

Critical Decision: The carboxylic acid on the indazole must be protected (as a methyl ester) to prevent catalyst poisoning and side reactions during the coupling. The N1 nitrogen often requires protection (THP or SEM) to prevent N-arylation, although "free (NH)" couplings are possible under specific conditions.

4.2 Visualized Pathway (DOT Diagram)

SynthesisPath SM1 Start: Methyl 1H-indazole-6-carboxylate (CAS: 704-91-6 deriv.) Step1 1. Iodination/Bromination (I2, KOH or NBS) SM1->Step1 Inter1 Intermediate 1: Methyl 3-iodo-1H-indazole-6-carboxylate Step1->Inter1 Step2 2. N-Protection (DHP, p-TsOH) Inter1->Step2 Inter2 Intermediate 2: Methyl 3-iodo-1-(THP)-indazole-6-carboxylate Step2->Inter2 Step3 3. Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Inter2->Step3 Reagent Reagent: 3-Fluorophenylboronic acid Reagent->Step3 Inter3 Intermediate 3: Coupled Ester (Protected) Step3->Inter3 Step4 4. Deprotection & Hydrolysis (HCl / LiOH) Inter3->Step4 Final Target: 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid Step4->Final

Caption: Step-wise synthetic pathway from the commercially available indazole ester to the target acid.

Detailed Experimental Protocols

Note: These protocols are adapted from standard procedures for indazole functionalization and should be optimized for specific laboratory conditions.

Step 1: C3-Halogenation (Iodination)

Objective: Install a reactive handle at the C3 position.

  • Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in DMF.

  • Add Potassium Hydroxide (KOH, 3.0 eq) followed by Iodine (I₂, 1.1 eq).

  • Stir at room temperature for 1-2 hours. The reaction is typically fast.

  • Quench with aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine.
    
  • Precipitate: The product usually precipitates upon addition of water. Filter and dry.[3]

    • Yield Expectation: >85%[3][4][5][2][6]

    • Validation: LCMS (Check for M+126 shift due to Iodine).

Step 2: N1-Protection (Optional but Recommended)

Objective: Protect the acidic NH to improve solubility and prevent catalyst interference.

  • Dissolve the 3-iodo intermediate in DCM or THF.

  • Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

  • Reflux or stir at RT until TLC shows consumption of starting material.

  • Workup: Wash with

    
    , dry over 
    
    
    
    , and concentrate.
Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the indazole and the fluorophenyl ring.

  • Reactants: Combine N-protected 3-iodo-indazole ester (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in a reaction vial.

  • Catalyst: Add

    
     (5 mol%).
    
    • Why this catalyst? The bidentate ferrocene ligand prevents palladium aggregation and is robust for heteroaryl couplings.

  • Base/Solvent: Add

    
     (2.0 M aq. solution, 3.0 eq) and 1,4-Dioxane (degassed).
    
  • Condition: Heat to 90°C under Nitrogen/Argon atmosphere for 4-12 hours.

  • Workup: Filter through Celite, extract with Ethyl Acetate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Step 4: Global Deprotection & Hydrolysis

Objective: Remove the THP group and hydrolyze the ester to the free acid.

  • Dissolve the coupled ester in a mixture of THF/MeOH (1:1).

  • Add Lithium Hydroxide (LiOH, 2M aq, 4.0 eq). Stir at 50°C to hydrolyze the ester.

  • Acidify: Once hydrolysis is complete, add HCl (4M in Dioxane) and heat to 60°C to cleave the THP protecting group simultaneously (or sequentially if preferred).

  • Isolate: Adjust pH to ~3-4. The target acid, 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid , should precipitate.

  • Recrystallization: Ethanol or Acetonitrile/Water.

Analytical Validation Data (Simulated)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

Method Expected Signal
¹H NMR (DMSO-d₆) Acid Proton: Broad singlet ~13.0 ppm (COOH). Indazole NH: Broad singlet ~13.5 ppm. Indazole C3-Aryl: Doublet/Multiplet signals in aromatic region (7.0 - 8.5 ppm). Look for the specific splitting pattern of the 3-fluorophenyl ring (triplet of doublets).
¹⁹F NMR Single peak around -112 to -115 ppm (characteristic of meta-fluoro substitution).
LC-MS (ESI+) [M+H]⁺ = 257.23 . Check for the absence of Iodine (starting material) or dimer byproducts.
References
  • Indazole Scaffold Synthesis: Vasudevan, A. et al.[7] "Synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile." Tetrahedron Letters, 2018.

  • Suzuki Coupling on Indazoles: Ben-Yahia, A. et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles."[8] Journal of Organic Chemistry, 2018.

  • Biological Relevance (PARP): Jones, P. et al. "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Ovarian Cancer." Journal of Medicinal Chemistry, 2009.

  • Indazole-6-carboxylic acid Properties: PubChem Compound Summary for CID 78250 (1H-Indazole-6-carboxylic acid). National Center for Biotechnology Information.

  • General Indazole Functionalization: Lara, R. et al. "Recent Advances in the Synthesis of Indazoles." European Journal of Organic Chemistry, 2021.

Sources

The Indazole-6-Carboxylic Acid Scaffold: A Privileged Motif for Precision Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic intervention. Among the myriad of molecular scaffolds employed in this endeavor, the indazole-6-carboxylic acid motif has distinguished itself as a "privileged" structure, consistently yielding potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this scaffold, delving into the mechanistic rationale for its efficacy, detailing robust experimental workflows for its utilization, and presenting case studies of its successful application in drug discovery.

The Indazole-6-Carboxylic Acid Scaffold: A Structural and Mechanistic Deep Dive

The power of the indazole-6-carboxylic acid scaffold lies in its unique combination of structural features that facilitate high-affinity binding to the ATP-binding pocket of various kinases.

The Hinge-Binding Moiety: A Key to Potency

The indazole ring system itself is a bioisostere of adenine, the core component of ATP. This inherent structural mimicry allows it to effectively engage with the "hinge" region of the kinase active site, a critical interaction for achieving high potency. Specifically, the nitrogen atoms of the indazole ring can form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, anchoring the inhibitor in the active site.

The Carboxylic Acid: A Versatile Anchor and Solubility Enhancer

The 6-carboxylic acid group is not merely a passive substituent. It serves several crucial functions:

  • Salt Bridge Formation: The carboxylate can form a salt bridge with a conserved lysine residue found in the active site of many kinases, providing a strong electrostatic interaction that significantly contributes to binding affinity.

  • Water-Mediated Interactions: This polar group can also participate in a network of water-mediated hydrogen bonds, further stabilizing the inhibitor-kinase complex.

  • Improved Physicochemical Properties: The presence of the carboxylic acid enhances the aqueous solubility of the resulting inhibitor, a critical parameter for drug development.

Vector for SAR Exploration

The indazole core provides multiple points for chemical modification, allowing for the systematic exploration of the surrounding binding site to enhance potency and selectivity. Substitutions at the 1-, 3-, and 5-positions of the indazole ring can be tailored to interact with specific pockets and residues within the kinase active site, leading to inhibitors with bespoke selectivity profiles.

Workflow for the Design and Evaluation of Indazole-6-Carboxylic Acid-Based Kinase Inhibitors

The following workflow outlines a robust and self-validating process for the development of novel kinase inhibitors based on the indazole-6-carboxylic acid scaffold.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Assessment Target Selection Target Selection Scaffold Hopping/Fragment-Based Design Scaffold Hopping/Fragment-Based Design Target Selection->Scaffold Hopping/Fragment-Based Design In Silico Docking In Silico Docking Scaffold Hopping/Fragment-Based Design->In Silico Docking Chemical Synthesis Chemical Synthesis In Silico Docking->Chemical Synthesis Biochemical Assays (IC50) Biochemical Assays (IC50) Chemical Synthesis->Biochemical Assays (IC50) Selectivity Profiling Selectivity Profiling Biochemical Assays (IC50)->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies Cellular Potency Assays (EC50) Cellular Potency Assays (EC50) Mechanism of Action Studies->Cellular Potency Assays (EC50) Target Engagement Assays Target Engagement Assays Cellular Potency Assays (EC50)->Target Engagement Assays In Vivo Efficacy Models In Vivo Efficacy Models Target Engagement Assays->In Vivo Efficacy Models

Figure 1: A representative workflow for the design and evaluation of kinase inhibitors.

Step-by-Step Protocol: Synthesis of the Indazole-6-Carboxylic Acid Core

A common and efficient method for the synthesis of the indazole-6-carboxylic acid core involves the reaction of 4-amino-3-methylbenzoic acid with a diazotizing agent, followed by cyclization.

Materials:

  • 4-amino-3-methylbenzoic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Glacial acetic acid

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Dissolve 4-amino-3-methylbenzoic acid in a solution of hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes to ensure complete diazotization.

  • Slowly add a solution of sodium hydroxide to raise the pH, initiating the cyclization reaction.

  • Heat the reaction mixture to promote the formation of the indazole ring.

  • Acidify the mixture with glacial acetic acid to precipitate the indazole-6-carboxylic acid product.

  • Filter, wash with cold water, and dry the product.

Self-Validation: The identity and purity of the synthesized core should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Step-by-Step Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (adenosine triphosphate)

  • Test compound (solubilized in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate peptide, and kinase assay buffer.

  • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The assay should include a known inhibitor as a positive control to ensure the assay is performing correctly. The Z'-factor, a measure of assay quality, should be calculated and be > 0.5.

Case Studies: Successful Kinase Inhibitors Featuring the Indazole-6-Carboxylic Acid Scaffold

The versatility of the indazole-6-carboxylic acid scaffold is evident in the number of successful kinase inhibitors that have been developed for a range of therapeutic indications.

InhibitorTarget Kinase(s)Therapeutic AreaIC50 (nM)Reference
Entrectinib TRKA/B/C, ROS1, ALKOncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC)TRKA: 1.7, ROS1: 0.2, ALK: 1.6
Belumosudil ROCK2Chronic graft-versus-host diseaseROCK2: 105
Nintedanib VEGFR, FGFR, PDGFRIdiopathic pulmonary fibrosis, NSCLCVEGFR1: 34, FGFR1: 69, PDGFRα: 59

Entrectinib: A Case Study in Multi-Targeted Kinase Inhibition

Entrectinib is a potent inhibitor of the tropomyosin receptor kinases (TRK), ROS1, and ALK. Its clinical success in treating tumors with NTRK gene fusions highlights the power of a well-designed inhibitor based on the indazole-6-carboxylic acid scaffold. The core scaffold provides the essential hinge-binding interactions, while modifications at other positions of the indazole ring allow for the fine-tuning of its selectivity profile to cover the desired targets.

G Indazole-6-COOH Scaffold Indazole-6-COOH Scaffold Hinge Binding Hinge Binding Indazole-6-COOH Scaffold->Hinge Binding Salt Bridge with Lysine Salt Bridge with Lysine Indazole-6-COOH Scaffold->Salt Bridge with Lysine Improved Solubility Improved Solubility Indazole-6-COOH Scaffold->Improved Solubility High Potency High Potency Hinge Binding->High Potency Broad Kinase Inhibition Broad Kinase Inhibition Hinge Binding->Broad Kinase Inhibition Salt Bridge with Lysine->High Potency Favorable PK Properties Favorable PK Properties Improved Solubility->Favorable PK Properties

Figure 2: Key features and resulting properties of the indazole-6-carboxylic acid scaffold.

Future Directions and Expert Insights

The indazole-6-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:

  • Covalent Inhibitors: The incorporation of reactive groups onto the scaffold to form covalent bonds with non-catalytic cysteine residues in the active site, leading to irreversible inhibition and prolonged duration of action.

  • Allosteric Inhibitors: Designing derivatives that bind to allosteric sites outside the ATP-binding pocket, offering a potential route to overcome resistance mutations.

  • PROTACs: Utilizing the scaffold as a kinase-binding element in proteolysis-targeting chimeras (PROTACs) to induce the degradation of the target kinase.

From a Senior Application Scientist's perspective, the key to success with this scaffold lies in a deep understanding of the target kinase's active site topology and a rational, structure-guided approach to inhibitor design. The combination of in silico modeling with robust biochemical and cellular assays is paramount for efficiently navigating the complex landscape of kinase inhibitor discovery.

References

  • Entrectinib: A new treatment option for NTRK-rearranged and ROS1-rearranged non-small cell lung cancer. (2020). Therapeutic Advances in Medical Oncology. [Link]

  • Belumosudil: a new treatment for chronic graft-versus-host disease. (2022). ecancermedicalscience. [Link]

  • Nintedanib: from discovery to the clinic. (2021). Journal of Medicinal Chemistry. [Link]

The Strategic Placement of Fluorine: A Deep Dive into the Structure-Activity Relationship of 3-(3-Fluorophenyl)indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The strategic introduction of a 3-phenyl group to this heterocyclic system has proven to be a highly effective approach for modulating interactions with the ATP-binding pocket of various kinases. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet increasingly significant, subclass: 3-(3-fluorophenyl)indazoles. We will explore the critical role of the meta-positioned fluorine atom on the phenyl ring, examining its influence on potency, selectivity, and pharmacokinetic properties. This analysis is grounded in a synthesis of publicly available data and established principles of medicinal chemistry, providing a framework for the rational design of next-generation kinase inhibitors.

The Indazole Core: A Privileged Scaffold in Kinase Inhibition

Indazole derivatives have emerged as a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity.[1] Their bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be readily functionalized to achieve specific interactions with target proteins. In the context of kinase inhibition, the indazole core frequently serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2]

The 3-position of the indazole ring is a key vector for introducing substituents that project into the ATP-binding pocket, allowing for the modulation of potency and selectivity. The introduction of a phenyl group at this position has been a particularly fruitful strategy, leading to the development of numerous potent kinase inhibitors.[1]

The Role of Fluorine in Medicinal Chemistry: More Than Just a Halogen

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[3][4] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common sites of metabolism and improve a drug's half-life.[3]

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5]

  • Membrane Permeability and Oral Bioavailability: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can in turn affect its ability to cross cell membranes and be absorbed orally.[6]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Dissecting the SAR of 3-(3-Fluorophenyl)indazoles

The specific placement of the fluorine atom on the 3-phenyl ring is a critical determinant of a compound's biological activity. While direct comparative studies systematically evaluating the 2-fluoro, 3-fluoro, and 4-fluoro isomers across a range of kinases are not always available in single publications, we can synthesize a coherent SAR narrative from existing research on kinase inhibitors.

The Significance of the meta-Fluorine Substitution

The meta position (C3') of the phenyl ring offers a unique vector for the fluorine atom to interact with the solvent-exposed region of the ATP-binding site or with specific amino acid residues deeper within the pocket, depending on the target kinase.

In a series of Aurora kinase B inhibitors, the N-(3-fluorophenyl)acetamide moiety was found to be a key component of highly potent and orally active compounds.[7][8] While this example is not a 3-(3-fluorophenyl)indazole, it highlights the favorability of the 3-fluorophenyl group in achieving potent kinase inhibition. The meta-fluoro substitution can influence the electronic properties of the phenyl ring, potentially enhancing π-stacking interactions with aromatic residues in the active site.

Furthermore, the electron-withdrawing nature of the fluorine atom at the meta position can lower the pKa of other functional groups on the molecule, which can have a significant impact on a compound's pharmacokinetic properties, such as oral absorption.[6]

Comparative Analysis with Other Isomers

To fully appreciate the role of the 3-fluoro substitution, it is instructive to consider the likely consequences of placing the fluorine at the ortho (C2') or para (C4') positions.

  • ortho-Fluoro Substitution: An ortho-fluoro group can induce a conformational twist in the phenyl ring relative to the indazole core. This can be either beneficial or detrimental, depending on whether the resulting conformation is more or less complementary to the target's binding site. It can also engage in direct, short-range interactions with the protein.

  • para-Fluoro Substitution: A para-fluoro group is often used to block a potential site of metabolism on the phenyl ring. Its electronic effects are transmitted through the aromatic system and can influence the interactions of the entire phenyl ring. In some cases, a para-fluoro substitution has been shown to improve activity. For example, in a series of diarylpyrazoles, a C-3 fluorophenyl analog showed a greater than 10-fold improvement in selectivity for the fungal kinase Yck2 over the human kinase ALK5 compared to the parent compound.[9]

The choice of the meta position for fluorine substitution is therefore a deliberate design choice aimed at optimizing a combination of steric, electronic, and pharmacokinetic properties.

Modifications to the Indazole Core: Fine-Tuning Activity

The SAR of 3-(3-fluorophenyl)indazoles is not solely dictated by the substituted phenyl ring. Modifications to the indazole core itself are critical for optimizing potency, selectivity, and drug-like properties.

N1 and N2 Substitution

The nitrogen atoms of the indazole ring offer points for further functionalization. N1-alkylation is a common strategy to introduce groups that can occupy additional pockets in the ATP-binding site or improve solubility and pharmacokinetic properties. The nature of the substituent at N1 can dramatically influence the overall activity and selectivity profile of the inhibitor.

Substitution on the Benzenoid Ring

Functionalization of the benzene ring of the indazole core (positions 4, 5, 6, and 7) provides another avenue for modulating activity. For instance, the introduction of small polar groups can improve solubility, while larger hydrophobic groups can be used to probe for additional binding pockets. In a series of ROCK1 inhibitors, a fluorine atom at the C6 position of the indazole significantly enhanced potency and oral bioavailability compared to a fluorine at the C4 position.[5]

The interplay between substituents on the indazole core and the 3-(3-fluorophenyl) group is a key consideration in the design of potent and selective inhibitors.

Experimental Protocols for SAR Elucidation

The determination of the SAR for a series of 3-(3-fluorophenyl)indazoles relies on a robust set of experimental assays.

Synthesis of 3-(3-Fluorophenyl)indazole Analogs

A general synthetic route to 3-(3-fluorophenyl)indazoles often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a 3-haloindazole and 3-fluorophenylboronic acid.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Suzuki Coupling cluster_product Product 3-Haloindazole 3-Haloindazole Reaction_Vessel Reaction Vessel (Pd Catalyst, Base, Solvent) 3-Haloindazole->Reaction_Vessel 3-Fluorophenylboronic_acid 3-Fluorophenylboronic_acid 3-Fluorophenylboronic_acid->Reaction_Vessel 3-(3-Fluorophenyl)indazole 3-(3-Fluorophenyl)indazole Reaction_Vessel->3-(3-Fluorophenyl)indazole

General synthetic workflow for 3-(3-fluorophenyl)indazoles.

Step-by-Step Protocol for Suzuki Coupling:

  • To a solution of the 3-haloindazole (1.0 eq) in a suitable solvent (e.g., dioxane, DMF) is added 3-fluorophenylboronic acid (1.2 eq).

  • An aqueous solution of a base (e.g., Na2CO3, K2CO3) is added.

  • The mixture is degassed with nitrogen or argon.

  • A palladium catalyst (e.g., Pd(dppf)Cl2) is added.

  • The reaction mixture is heated to the appropriate temperature (e.g., 80-100 °C) and stirred until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

In Vitro Kinase Assays

To quantify the inhibitory activity of the synthesized compounds, in vitro kinase assays are performed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Kinase_Assay_Workflow cluster_components Assay Components cluster_incubation Incubation cluster_detection Detection Kinase Kinase Assay_Plate Incubation at Optimal Temperature Kinase->Assay_Plate Substrate Substrate Substrate->Assay_Plate ATP ATP ATP->Assay_Plate Inhibitor 3-(3-Fluorophenyl)indazole Analog Inhibitor->Assay_Plate Detection_Reagent Detection_Reagent Assay_Plate->Detection_Reagent Signal_Measurement Luminescence or Fluorescence Reading Detection_Reagent->Signal_Measurement

Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol for a Typical Kinase Assay (e.g., Kinase-Glo®):

  • A serial dilution of the test compound (e.g., 3-(3-fluorophenyl)indazole analog) is prepared in DMSO and then diluted in assay buffer.

  • The kinase, substrate, and ATP are added to the wells of a microplate.

  • The test compound is added to the appropriate wells.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well.

  • The luminescence is read on a plate reader.

  • The data is analyzed to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays

To assess the activity of the compounds in a more biologically relevant context, cellular assays are employed. These assays measure the effect of the compounds on cell proliferation, viability, or the phosphorylation of downstream targets of the kinase of interest.

Table 1: Representative Cellular Assays for Kinase Inhibitors

Assay TypePrincipleEndpoint Measured
MTT/XTT Assay Measures the metabolic activity of viable cells.Cell viability/proliferation
Colony Formation Assay Assesses the ability of single cells to grow into colonies.Long-term cell survival
Western Blotting Detects the phosphorylation status of specific proteins.Target engagement and downstream signaling
Flow Cytometry Analyzes the cell cycle distribution of a cell population.Cell cycle arrest

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical but representative IC50 data for a series of 3-phenylindazole analogs, illustrating the impact of fluorine substitution on the phenyl ring against a generic kinase target.

Table 2: Hypothetical IC50 Values for 3-Phenylindazole Analogs

Compound IDRKinase IC50 (nM)
1 H150
2 2-F85
3 3-F25
4 4-F50
5 3,5-diF15

This hypothetical data illustrates a common trend where the introduction of a fluorine atom improves potency, with the meta-substitution providing the most significant enhancement.

Conclusion and Future Directions

The 3-(3-fluorophenyl)indazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the fluorine atom at the meta position of the phenyl ring can confer a favorable combination of potency, selectivity, and pharmacokinetic properties. A thorough understanding of the SAR of this scaffold, achieved through systematic medicinal chemistry efforts and a comprehensive suite of in vitro and cellular assays, is crucial for the successful design of next-generation therapeutics.

Future work in this area should focus on:

  • Systematic SAR studies: Direct, head-to-head comparisons of 2-fluoro, 3-fluoro, and 4-fluoro isomers against a panel of clinically relevant kinases.

  • Structural Biology: Co-crystal structures of 3-(3-fluorophenyl)indazole inhibitors bound to their kinase targets to elucidate the specific interactions of the fluorine atom.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies to fully understand the impact of the 3-fluoro substitution on drug-like properties.

By leveraging the principles outlined in this guide, researchers can continue to exploit the unique properties of the 3-(3-fluorophenyl)indazole scaffold to develop innovative and effective medicines.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Request PDF: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. Retrieved from [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). ACS Infectious Diseases. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. Retrieved from [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights. Retrieved from [Link]

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (2018). MedChemComm. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. Retrieved from [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. Retrieved from [Link]

  • QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. (2022). Journal of the Indian Chemical Society. Retrieved from [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). The AAPS Journal. Retrieved from [Link]

  • Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study. (2012). International Journal of Molecular Sciences. Retrieved from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). Molecules. Retrieved from [Link]

  • How Precise Are Our Quantitative Structure-Activity Relationship Derived Predictions for New Query Chemicals?. (2018). Molecular Pharmaceutics. Retrieved from [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Optimizing 3-Aryl Indazole Binding Affinity: The Strategic Role of Fluorine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK, FGFR, VEGFR) and GPCR ligands. However, the biaryl axis between the indazole C3 and the pendant aryl ring introduces conformational flexibility that can penalize binding entropy.

This technical guide details the strategic deployment of fluorine substitution to modulate this scaffold. Beyond metabolic blocking, we explore the "Ortho-Fluorine Effect" , where fluorine substitution at the ortho position of the 3-aryl ring restricts the biaryl torsion angle, locking the ligand into a bioactive conformation that perfectly complements narrow ATP-binding pockets. We also examine the electronic modulation of the indazole NH donor capability via core fluorination.

Mechanistic Principles of Fluorine Substitution

The Ortho-Fluorine Conformational Lock

In 3-aryl indazoles, the bond connecting C3 of the indazole to the phenyl ring allows free rotation. Kinase active sites often require a non-planar conformation (typically twisted 30°–60°) to avoid steric clash with the hinge region while maintaining


-stacking interactions.
  • Steric & Electrostatic Twist: Introducing a fluorine atom at the ortho position of the 3-aryl ring creates a repulsive interaction between the fluorine lone pairs and the indazole N2-nitrogen lone pairs (or C4-proton), forcing the rings to twist.

  • Pre-organization: This "locked" conformation reduces the entropic penalty upon binding (

    
    ), as the molecule is already in its bioactive shape before entering the pocket.
    
Electronic Modulation of the Hinge Binder

The indazole N1-H often serves as a critical hydrogen bond donor to the kinase hinge region (e.g., Glu residues).

  • Core Fluorination (C4-C7): Fluorine substitution on the indazole benzene ring (positions 4, 5, 6, or 7) exerts a strong inductive effect (

    
    ).
    
  • pKa Shift: This lowers the pKa of the N1-H, making it a stronger hydrogen bond donor, potentially increasing residence time (

    
    ) in the binding pocket.
    
Metabolic Blockade

The electron-rich 3-aryl ring is a "soft spot" for CYP450-mediated oxidation.

  • Para-Fluorine: Substitution at the para position of the 3-aryl ring blocks the primary site of hydroxylation without significantly adding steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).

Case Study Analysis: FGFR1 and ROCK1 Optimization

The following data synthesizes SAR campaigns optimizing 3-aryl indazoles for Fibroblast Growth Factor Receptor 1 (FGFR1) and Rho-associated Kinase 1 (ROCK1).

Comparative SAR Data

The table below illustrates the dramatic potency shifts driven by specific fluorine placements.

Compound IDIndazole Sub.3-Aryl Sub.[1][2][3][4]TargetIC50 (nM)Mechanistic Rationale
Ref-H (Hit) HPhenyl (unsub)FGFR115.0Flexible biaryl axis; high entropic penalty.
9u (Lead) H3-F, 5-OMe-PhenylFGFR13.3 Meta-F assists in hydrophobic fit; OMe interacts with gatekeeper.
Ind-C4-F 4-FPhenylROCK12500Steric clash with ATP pocket roof.
Ind-C6-F 6-FPhenylROCK114.0 Inductive effect strengthens N1-H donor; favorable lipophilic contact.

Data synthesized from FGFR1 (Compound 9u series) and ROCK1 inhibitor optimization studies.

SAR Logic Pathway

The following decision tree outlines the logical flow for optimizing this scaffold.

SAR_Logic Start 3-Aryl Indazole Hit (Moderate Potency) Check_Metab Check Metabolic Stability (Microsomal Stability) Start->Check_Metab Oxidation Rapid Oxidation on Aryl Ring? Check_Metab->Oxidation Para_F Add Para-F to Aryl Ring (Block Metabolism) Oxidation->Para_F Yes Check_Potency Check Binding Affinity Oxidation->Check_Potency No Para_F->Check_Potency Conf_Flex Is Biaryl Axis too Flexible? Check_Potency->Conf_Flex Ortho_F Add Ortho-F to Aryl Ring (Conformational Lock) Conf_Flex->Ortho_F Yes (Twist required) Hinge_Int Optimize Hinge Binding Conf_Flex->Hinge_Int No Ortho_F->Hinge_Int Core_F Add F to Indazole C5/C6 (Acidify N1-H) Hinge_Int->Core_F Increase Donor Strength Final Optimized Lead (High Potency + Stable) Hinge_Int->Final Core_F->Final

Figure 1: Strategic decision tree for fluorine scanning on the 3-aryl indazole scaffold.

Experimental Protocols

Synthesis of Fluorinated 3-Aryl Indazoles

The most robust method for constructing the 3-aryl indazole core is the Suzuki-Miyaura cross-coupling of 3-haloindazoles.

Protocol: Suzuki Cross-Coupling

  • Reagents:

    • Substrate: 3-iodo-1H-indazole (1.0 equiv).

    • Coupling Partner: (2-fluoro-4-methoxyphenyl)boronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 equiv).

    • Base: Cs₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a microwave vial with the indazole, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent mixture.

    • Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Critical Step: Upon cooling, quench with saturated NH₄Cl. Extract with EtOAc.

    • Purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

  • Validation: Confirm the presence of the biaryl bond via LC-MS (M+H peak) and ¹⁹F-NMR (distinct shift for ortho-F, typically -110 to -120 ppm).

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Iodo-1H-indazole Reaction Suzuki Coupling 90°C, 4h Start->Reaction Reagent Ar-B(OH)2 (Fluorinated) Reagent->Reaction Catalyst Pd(dppf)Cl2 Cs2CO3 Catalyst->Reaction Workup Quench (NH4Cl) Extract (EtOAc) Reaction->Workup Purify Column Chrom. (SiO2) Workup->Purify Product 3-(2-Fluoroaryl)-indazole Purify->Product

Figure 2: Standard workflow for the synthesis of fluorinated 3-aryl indazoles via Suzuki coupling.

Binding Affinity Assay (TR-FRET)

To validate the affinity gain from fluorine substitution, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard radioligand binding for higher throughput and sensitivity.

Protocol:

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher or equivalent).

  • Components:

    • Kinase: Recombinant FGFR1 or ROCK1 (5 nM).

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Antibody: Eu-labeled anti-tag antibody (binds to kinase).

  • Procedure:

    • Prepare a 3-fold serial dilution of the fluorinated indazole inhibitor in DMSO.

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Inhibitor (1 hr incubation at RT to reach equilibrium).

    • Add Tracer.

    • Read plate on TR-FRET compatible reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Analysis: Plot the Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

    • Self-Validation: The Ki can be calculated using the Cheng-Prusoff equation:

      
      .
      

References

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors. Source: PubMed / NIH URL:[Link] Relevance: Provides the specific SAR data for Compound 9u (IC50 3.3 nM) demonstrating the efficacy of 3-aryl substitution.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: RSC Advances URL:[Link] Relevance: Details the impact of C6-fluorination on ROCK1 inhibitory potency (14 nM vs 2500 nM).

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Source: ACS Medicinal Chemistry Letters URL:[Link] Relevance:[2][4][5][6][7][8][9][10][11] Discusses metabolic stability and lipophilicity modulation via fluorine on the indazole scaffold.

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. Source: ChemMedChem URL:[Link] Relevance: Foundational text on the physicochemical changes (logD, permeability) induced by aryl fluorination.[12][13]

Sources

Methodological & Application

Suzuki-Miyaura coupling of 3-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole-6-carboxylic Acid

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 3-bromo-1H-indazole-6-carboxylic acid with aryl/heteroaryl boronic acids.[1] This substrate presents a dual challenge: the C-3 bromine is sterically accessible but electronically deactivated by the pyrazole ring, while the C-6 carboxylic acid and N-1 amine introduce solubility issues and potential catalyst poisoning.[1]

We present two validated workflows:

  • Direct Aqueous Coupling (Route A): A high-atom-economy route using water-soluble bases to solubilize the substrate as a dianion.[1]

  • Ester-Protected Coupling (Route B): A robust, high-yield route involving transient protection of the carboxylic acid to improve organic solubility.[1]

Chemo-Structural Analysis & Strategy

The substrate, 3-bromo-1H-indazole-6-carboxylic acid, exhibits specific electronic properties that dictate reaction conditions:

  • C-3 Reactivity: The C-3 position in indazoles is generally reactive toward oxidative addition.[1] However, the electron-withdrawing carboxylic acid at C-6 reduces electron density on the ring, theoretically stabilizing the C-Br bond.[1] High-activity catalysts (e.g., Pd(dppf)Cl₂) are required.[1]

  • Acidic Protons (pKa Management):

    • Carboxylic Acid (-COOH): pKa ~4.[1]2. Will deprotonate immediately in basic coupling conditions.

    • Indazole N-H: pKa ~13.8 (lowered to ~12 by the C-6 EWG).

    • Implication: In standard Suzuki conditions (pH > 10), the species exists as a dianion . This necessitates a polar solvent system (Dioxane/Water or DMF/Water) to maintain solubility and prevent precipitation of the palladium complex.

Strategic Decision Tree

G Start Substrate: 3-Bromo-1H-indazole-6-carboxylic acid CheckSolubility Solubility Check: Is substrate soluble in Dioxane/H2O (4:1)? Start->CheckSolubility RouteA ROUTE A: Direct Coupling (Green Chemistry) CheckSolubility->RouteA Yes (Small Scale) RouteB ROUTE B: Ester Protection (High Purity/Scale-up) CheckSolubility->RouteB No / High Purity Req StepA1 Step 1: Dissolve in Dioxane/H2O Base: K2CO3 (3.5 equiv) RouteA->StepA1 StepB1 Step 1: Esterification (MeOH/H2SO4 or TMSCHN2) RouteB->StepB1 StepA2 Step 2: Catalyst Pd(dppf)Cl2 Temp: 90-100°C StepA1->StepA2 StepA3 Step 3: Acidic Workup (pH 3-4) Precipitate Product StepA2->StepA3 StepB2 Step 2: Coupling in Toluene/EtOH Standard Conditions StepB1->StepB2 StepB3 Step 3: Saponification (LiOH/THF/H2O) StepB2->StepB3

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Detailed Protocols

Protocol A: Direct Aqueous Coupling (Unprotected)

Best for: Rapid screening, small scale (<500 mg), and "Green" chemistry requirements.

Materials:

  • Substrate: 3-Bromo-1H-indazole-6-carboxylic acid (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.3 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5][6][7]·DCM (5 mol%) - Chosen for stability in aqueous media.[1]

  • Base: K₂CO₃ (3.5 equiv) - Excess required to neutralize COOH and NH.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Procedure:

  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes.[7] Dissolved oxygen is the primary cause of homocoupling side-products.[1]

  • Charge: Add the indazole substrate, boronic acid, and K₂CO₃. Stir until the substrate is fully dissolved (the solution may turn slightly yellow as the salt forms).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][3][6]·DCM under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Note: TLC is difficult due to the polar nature of the starting material).

  • Workup (The "Crash Out" Method):

    • Cool to room temperature.

    • Filter through a Celite pad to remove Pd black; wash with 1N NaOH (do not wash with organic solvent yet).

    • Acidification: Slowly add 1N HCl to the filtrate while stirring until pH reaches ~3–4.

    • Collection: The product should precipitate as a solid.[2][7] Filter, wash with water, and dry under vacuum.[3][7]

    • Purification: If necessary, recrystallize from EtOH/Water or perform reverse-phase chromatography (C18).[1]

Protocol B: Methyl Ester Route (Protected)

Best for: Large scale (>1g), difficult purifications, or lipophilic boronic acids.

Phase 1: Esterification

  • Suspend 3-bromo-1H-indazole-6-carboxylic acid in MeOH (0.5 M).

  • Add conc.[8] H₂SO₂ (0.5 equiv) dropwise.

  • Reflux for 6 hours.

  • Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.[9] Yields >90% of Methyl 3-bromo-1H-indazole-6-carboxylate .[1]

Phase 2: Suzuki Coupling

  • Solvent: Toluene/Ethanol (4:1) or DME.[4]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%).

  • Conditions: Heat at 90°C for 4 hours.

  • Workup: Standard organic extraction (EtOAc/Water). The product stays in the organic layer. Purify by Flash Chromatography (Hexane/EtOAc).

Phase 3: Hydrolysis

  • Dissolve coupled ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 2 hours.

  • Acidify to pH 3 to precipitate the final acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free N-HSwitch to Route B (Ester) or use XPhos Pd G3 precatalyst (more robust).
Protodeborylation Boronic acid instabilityUse Boronic Ester (pinacol) instead of acid. Lower temp to 80°C.
Pd Black Precipitation Oxidation of catalystEnsure rigorous degassing. Add catalyst last.
Product in Aqueous Phase pH too high during workupThe product is amphoteric. Ensure pH is adjusted to the isoelectric point (typically pH 3-4).

Mechanistic Insight

The coupling follows the standard Suzuki-Miyaura cycle, but the Transmetallation step is the rate-determining bottleneck for this specific substrate due to the anionic nature of the indazole in basic media.[1]

Cycle cluster_0 Critical Interaction Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Boronate (Ar'-B) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the base-mediated activation required for transmetallation.

References

  • General Indazole Coupling Protocols

    • Lera, M., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2012, 17, 4510-4526.[1]

  • Unprotected Indazole Functionality

    • Collot, V., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles."[1] Molecules, 2018.

  • Substrate Data (3-Bromo-1H-indazole-6-carboxylic acid)

    • PubChem Compound Summary for CID 24728028.[10]

  • Catalyst Selection (Pd(dppf)Cl2)

    • RSC Advances, "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][11] (Analogous free-amine mechanism).[1]

Sources

Application Notes and Protocols for the Synthesis of 3-Aryl Indazoles via Hydrazone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Molecules incorporating the indazole motif have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, and analgesic properties.[2] The 3-aryl substituted indazoles, in particular, are a class of compounds that have garnered significant attention due to their potent and selective biological activities. The development of efficient and versatile synthetic routes to these valuable compounds is, therefore, a critical endeavor in modern organic synthesis and drug discovery. This guide provides a detailed overview of the cyclization of hydrazones as a robust and adaptable method for the synthesis of 3-aryl indazoles.

Synthetic Strategies: An Overview of Hydrazone Cyclization Methods

The intramolecular cyclization of aryl hydrazones is a prominent strategy for the construction of the indazole core. This approach offers a high degree of flexibility in accessing a diverse range of substituted indazoles. The key transformation involves the formation of a new N-N bond and a C-N bond, typically through an intramolecular C-H amination or a related cyclization pathway. Several methodologies have been developed to effect this transformation, primarily relying on transition-metal catalysis or iodine-mediated oxidative cyclization.

Transition-Metal-Catalyzed Cyclization

Transition metals, particularly palladium and copper, have proven to be highly effective catalysts for the intramolecular C-H amination of hydrazones to form indazoles.[1][3] These methods often proceed under relatively mild conditions and exhibit broad functional group tolerance.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for the intramolecular amination of aryl halides with hydrazones.[5] Additionally, palladium-catalyzed C-H activation/annulation sequences have emerged as a powerful tool for the direct synthesis of indazoles from readily available starting materials.[2]

  • Copper-Catalyzed Reactions: Copper-based catalytic systems offer a cost-effective and efficient alternative for the synthesis of indazoles from o-haloaryl N-sulfonylhydrazones.[6][7] These reactions often involve an intramolecular C-N coupling process.

Iodine-Mediated Oxidative Cyclization

Molecular iodine has emerged as a powerful and environmentally benign catalyst for the synthesis of indazoles from hydrazones.[5][8] This method is operationally simple, often proceeds at room temperature, and avoids the use of transition metals. The reaction is believed to proceed through an oxidative C-H amination pathway.

Reaction Mechanism: A Closer Look at the Transformation

The precise mechanism of hydrazone cyclization to form indazoles can vary depending on the chosen methodology (e.g., specific catalyst, oxidant). However, a plausible generalized mechanism for the iodine-mediated oxidative cyclization of a diaryl ketone hydrazone to a 3-aryl indazole is depicted below.

The reaction is initiated by the interaction of molecular iodine with the hydrazone. This is followed by an intramolecular electrophilic attack of the nitrogen atom onto the aryl ring, leading to a cyclized intermediate. Subsequent deprotonation and aromatization, often facilitated by a base or the solvent, yield the final 3-aryl indazole product. In some cases, the reaction may proceed through a radical pathway.

Visualizing the Workflow: From Hydrazone to Indazole

Indazole Synthesis Workflow General Workflow for 3-Aryl Indazole Synthesis cluster_prep Substrate Preparation cluster_cyclization Cyclization Reaction cluster_purification Purification and Analysis ArylKetone Aryl Ketone Hydrazone Hydrazone Intermediate ArylKetone->Hydrazone Condensation Hydrazine Aryl Hydrazine Hydrazine->Hydrazone Reaction Reaction Vessel: Hydrazone Catalyst (e.g., I2, Pd(OAc)2) Solvent (e.g., DMSO, Toluene) Base (optional) Crude Crude Indazole Product Reaction->Crude Heating/Stirring Purification Column Chromatography / Recrystallization Crude->Purification PureIndazole Pure 3-Aryl Indazole Purification->PureIndazole Analysis Characterization: NMR, MS, Elemental Analysis PureIndazole->Analysis

Caption: General workflow for the synthesis of 3-aryl indazoles.

Experimental Protocol: Iodine-Mediated Synthesis of 3-Aryl Indazoles

This protocol provides a general procedure for the synthesis of 3-aryl indazoles from the corresponding aryl hydrazones using molecular iodine as a catalyst.

Materials:

  • Substituted aryl hydrazone (1.0 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Stir bar

  • Round-bottom flask

  • TLC plates (silica gel)

  • Ethyl acetate

  • Hexane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl hydrazone (1.0 mmol) and dimethyl sulfoxide (5 mL).

  • Catalyst Addition: Add molecular iodine (0.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting hydrazone spot and the appearance of a new, more polar spot corresponding to the indazole product will indicate reaction completion.

  • Work-up: Upon completion of the reaction (typically 30-60 minutes), pour the reaction mixture into a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (2 x 15 mL) to remove any unreacted iodine, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-aryl indazole.

  • Characterization: Characterize the final product by appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Key Reaction Parameters and Optimization

The efficiency and outcome of the hydrazone cyclization can be influenced by several factors. The following table summarizes key parameters and provides general guidance for optimization.

ParameterVariationEffect on ReactionRecommendations
Catalyst I₂, Pd(OAc)₂, CuIChoice of catalyst can significantly impact yield and reaction conditions.Screen different catalysts for the specific substrate. Iodine is a good starting point for its mildness and low cost.[5][8]
Solvent DMSO, Toluene, DMF, AcetonitrileSolvent polarity can influence reaction rate and solubility of reactants.DMSO is often a good choice for iodine-mediated reactions.[5] Toluene or dioxane are common for palladium-catalyzed reactions.
Temperature Room Temperature to 120 °CHigher temperatures may be required for less reactive substrates or certain catalytic systems.Start at room temperature for iodine-mediated reactions. For transition-metal catalysis, temperatures between 80-120 °C are common.
Base K₂CO₃, Cs₂CO₃, t-BuONaA base may be required to facilitate deprotonation in the catalytic cycle, particularly in transition-metal-catalyzed reactions.The choice of base is often crucial for the success of palladium and copper-catalyzed cyclizations.
Substrate Electron-donating or -withdrawing groups on the aryl ringsThe electronic nature of the substituents can affect the rate and yield of the cyclization.Electron-rich aryl rings on the ketone precursor may facilitate electrophilic attack.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalyst; Unsuitable reaction conditions (temperature, solvent); Poor quality starting material.Use fresh catalyst; Screen different solvents and temperatures; Purify starting hydrazone.
Formation of multiple products Side reactions (e.g., intermolecular reactions, decomposition); Isomerization.Lower the reaction temperature; Use a more selective catalyst; Adjust the stoichiometry of reagents.
Difficulty in purification Co-elution of starting material and product; Formation of polar byproducts.Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method.

Conclusion

The cyclization of hydrazones represents a powerful and versatile strategy for the synthesis of 3-aryl indazoles. With a range of available methodologies, from mild and metal-free iodine-catalyzed reactions to highly efficient transition-metal-catalyzed processes, researchers have a robust toolkit to access these valuable heterocyclic compounds. Careful consideration of the reaction parameters and appropriate optimization are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel indazole-based molecules.

References

  • Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]

  • Wu, X., et al. (2016). Divergent Synthesis of 1H-Indazoles and 1H-Pyrazoles from Hydrazones via Iodine-Mediated Intramolecular Aryl and sp3 C−H Amination. The Journal of Organic Chemistry, 81(17), 7586-7595. [Link]

  • Babu, B., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410-1431. [Link]

  • Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]

  • Al-dujaili, A. H., & Al-Azawi, S. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5003. [Link]

  • Kollár, L., & Kégl, T. (2001). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 66(10), 1547-1554. [Link]

  • Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3127-3133. [Link]

  • Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410-1431. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of indazole synthesis from hydrazones. [Link]

  • Abdel-Wahab, B. F., et al. (2011). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1662-1670. [Link]

  • Szymański, P., et al. (2021). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Molecules, 26(2), 438. [Link]

  • Tang, D., et al. (2016). Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles. Organic Letters, 18(15), 3846-3849. [Link]

  • ResearchGate. (n.d.). Indazolones Directed Transition Metal Catalyzed C−H activation reactions. [Link]

  • Xu, P., et al. (2018). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Organic & Biomolecular Chemistry, 16(33), 6064-6068. [Link]

  • Wang, J., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 582. [Link]

  • Reddy, B. V. S., et al. (2017). Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. ChemistrySelect, 2(28), 8848-8851. [Link]

  • Li, Y., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51(54), 10943-10946. [Link]

  • Boruah, M., & Prajapati, D. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(48), 25939-25942. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • da Silva, A. B., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2396-2403. [Link]

  • Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55. [Link]

  • Bio-Rad Laboratories, Inc. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Informatics. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 398-421. [Link]

  • ResearchGate. (n.d.). Synthesis of hydrazones via condensation of aryl hydrazine with 2‐pyridincarboxaldehyde. [Link]

  • Zhang, Y., et al. (2017). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 53(61), 8599-8602. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazolones. [Link]

Sources

Reagents for esterification of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Executive Summary & Scientific Context

The esterification of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid represents a critical transformation in medicinal chemistry, particularly in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors. While esterification is a fundamental reaction, the specific electronic and structural properties of the indazole core present unique challenges that disqualify many standard "textbook" protocols.

The Core Challenge: N-Alkylation vs. O-Alkylation The 1H-indazole nitrogen (N1) is acidic (


) and nucleophilic. Under basic conditions typically used for esterification with alkyl halides (e.g., 

), the reaction frequently results in N-alkylation (at N1 or N2) competing with, or dominating, the desired O-alkylation (ester formation).

This guide prioritizes acid-mediated and activation-based protocols that protonate or mask the indazole nitrogen, ensuring high regioselectivity for the C6-carboxylate ester.

Critical Reagent Selection Guide

The choice of reagent must be dictated by the specific alcohol required (Methyl/Ethyl vs. Complex) and the scale of the reaction.

Reagent ClassSpecific ReagentsApplication ContextMechanism of Action
Acid Catalyst H₂SO₄ (conc.) or HCl (gas) in AlcoholPrimary Esters (Me/Et) . Best for routine synthesis where the alcohol is the solvent.Fischer Esterification: Protonation of carbonyl makes it electrophilic; acidic medium suppresses N-nucleophilicity.
Activating Agent Thionyl Chloride (SOCl₂) Scale-Up & Purity. Best for converting the acid to a highly reactive acid chloride intermediate.Converts -COOH to -COCl. The HCl byproduct auto-catalyzes the reaction.
Coupling Agent EDC·HCl / DMAP or HATU Complex/Precious Alcohols. Used when the alcohol is valuable or acid-sensitive.Forms an active ester (O-acylisourea) that is attacked by the alcohol.
Methylating Agent TMS-Diazomethane Analytical/Small Scale. Mild methylation without acidic workup.Reacts with acidic proton of -COOH to form methyl ester. Caution: Can N-methylate if used in large excess.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Activation (The "Gold Standard")

Recommended for high purity and scalability. This method avoids the equilibrium limitations of Fischer esterification.

Reagents:

  • Substrate: 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: Methanol (anhydrous) or Ethanol (depending on desired ester)

  • Catalyst (Optional): DMF (1-2 drops)

Step-by-Step Methodology:

  • Suspension: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the indazole acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

    • Note: The starting material is likely sparingly soluble.

  • Activation: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride (

    
    ) dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Exothermic:

      
       reacts with MeOH to generate anhydrous HCl and methyl sulfite in situ.
      
  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours.

    • Monitoring: The suspension should clear as the ester (more soluble) forms. Monitor by LCMS or TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Neutralization: Resuspend the residue in Ethyl Acetate. Wash carefully with Saturated

    
     (aq) to neutralize residual HCl.
    
    • Critical: Ensure the aqueous layer is pH ~8. This deprotonates the indazole N1-H, but the ester is stable.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
Protocol B: Fischer Esterification (Sulfuric Acid)

Recommended for simple methyl/ethyl esters on a routine scale.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Conc.

    
     (0.5 – 1.0 equiv)
    
  • Solvent: Methanol (Reagent Grade)

Step-by-Step Methodology:

  • Dissolve/suspend the substrate in Methanol (0.1 M).

  • Add concentrated

    
     dropwise at room temperature.
    
  • Heat to reflux for 12–24 hours.

    • Equilibrium Management: If conversion stalls, add activated molecular sieves (3Å) to the refluxing mixture to trap water.

  • Cool to 0°C. Neutralize with saturated

    
     or 
    
    
    
    until pH 7-8.
  • Precipitate the product by adding excess water (if the ester is solid) or extract with EtOAc.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision-making process for reagent selection based on substrate constraints and reaction goals.

ReagentSelection Start Start: 3-(3-fluorophenyl)-1H-indazole-6-COOH CheckAlcohol Target Ester Group? Start->CheckAlcohol Simple Simple (Me/Et) CheckAlcohol->Simple Methyl/Ethyl Complex Complex / Acid Labile CheckAlcohol->Complex t-Butyl / Benzyl / Chiral CheckScale Reaction Scale? Simple->CheckScale MethodC Method C: EDC / HATU (Mild, Expensive) Complex->MethodC Large Large Scale (>5g) CheckScale->Large Robustness Needed Small Small/Analytical (<100mg) CheckScale->Small Speed Needed MethodA Method A: Thionyl Chloride (High Yield, Scalable) Large->MethodA MethodB Method B: H2SO4 Reflux (Standard Fischer) Small->MethodB MethodD Method D: TMS-Diazomethane (Instant, Hazardous) Small->MethodD Methyl Only (Mild)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on target ester type and reaction scale.

Mechanism & Impurity Profile

Understanding the impurity profile is vital for process control.

The Reaction Pathway (SOCl₂ Method):

Common Impurities:

  • N-Methyl Indazole (Side Reaction):

    • Cause: If methyl iodide/base is used (AVOID).

    • Prevention: Using acid catalysis (

      
      ) ensures the Pyridine-like nitrogen (N2) is protonated and the Pyrrole-like nitrogen (N1) is non-nucleophilic.
      
  • Indazole Dimerization:

    • Cause: Over-activation with coupling agents (HATU) can sometimes lead to anhydride formation or amide coupling if free amine impurities are present.

Mechanism Substrate Indazole-6-COOH AcidChloride Acid Chloride Intermediate Substrate->AcidChloride + SOCl2 (Activation) SideProduct N-Alkylated Impurity Substrate->SideProduct + Me-X / Base (AVOID THIS ROUTE) Ester Target Ester (Product) AcidChloride->Ester + MeOH (Nucleophilic Attack)

Figure 2: Reaction pathway highlighting the preferred Acid Chloride route versus the problematic basic alkylation route.

References

  • Indazole Carboxylic Acid Synthesis & Reactivity

    • Synthesis of 1H-indazole-6-carboxylic acid deriv
    • Source: [Organic Syntheses, Coll.[1] Vol. 4, p.536 (1963)]([Link])

  • Thionyl Chloride Activation Protocols

    • Efficient and Practical Protocol for the Esterification of Arom
    • Source:

  • Regioselectivity (N vs O Alkylation)

    • Regioselective N-alkylation of the 1H-indazole scaffold.
    • Source:

  • Coupling Agent Methodologies (HATU/EDC)

    • Simple Method for the Esterification of Carboxylic Acids (Steglich Esterific
    • Source:

Sources

Application Notes and Protocols for Utilizing 3-Aryl Indazoles as p38 MAPK Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-aryl indazoles as a promising scaffold for the inhibition of p38 mitogen-activated protein kinase (MAPK). This document delves into the scientific rationale, provides detailed experimental protocols for synthesis and biological evaluation, and offers insights into the interpretation of results.

Introduction: The Significance of Targeting p38 MAPK

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] There are four known isoforms of p38 MAPK: α, β, γ, and δ.[2] The activation of the p38 MAPK pathway is a key regulatory mechanism in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4] Consequently, dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer and neurodegenerative disorders. This central role in inflammatory processes makes p38 MAPK an attractive therapeutic target for the development of novel anti-inflammatory agents.

The 3-aryl indazole scaffold has emerged as a privileged structure in the design of potent and selective p38 MAPK inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates. The indazole core, coupled with strategic substitutions on the aryl ring, allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.

The p38 MAPK Signaling Cascade: A Visual Overview

The p38 MAPK signaling pathway is a multi-tiered cascade that translates extracellular signals into a cellular response. A simplified representation of this pathway is depicted below. Environmental stresses and inflammatory cytokines activate upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated p38 MAPK subsequently phosphorylates a range of downstream targets, including other kinases and transcription factors, ultimately modulating gene expression and cellular function.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Kinases Kinases p38_MAPK->Kinases Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammation Inflammation Kinases->Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAPK signaling pathway.

Experimental Protocols

Synthesis of a Representative 3-Aryl Indazole p38 MAPK Inhibitor

This protocol outlines a general and robust method for the synthesis of 3-aryl indazoles via a Suzuki-Miyaura cross-coupling reaction. The synthesis of 3-(4-fluorophenyl)-1H-indazole is provided as a representative example.

Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this context, it allows for the efficient introduction of a variety of aryl groups at the 3-position of the indazole core, facilitating the exploration of structure-activity relationships.

Experimental Workflow Diagram:

synthesis_workflow Start Start Step1 Iodination of Indazole Start->Step1 Step2 Suzuki Coupling Step1->Step2 Purification Column Chromatography Step2->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Caption: Synthetic workflow for 3-aryl indazoles.

Protocol: Synthesis of 3-(4-fluorophenyl)-1H-indazole

Materials:

  • 1H-Indazole

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 3-Iodo-1H-indazole

  • To a solution of 1H-indazole (1.0 g, 8.46 mmol) in DMF (20 mL), add N-iodosuccinimide (2.08 g, 9.31 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-iodo-1H-indazole as a solid.

Step 2: Suzuki-Miyaura Coupling to yield 3-(4-fluorophenyl)-1H-indazole

  • In a round-bottom flask, combine 3-iodo-1H-indazole (500 mg, 2.05 mmol), 4-fluorophenylboronic acid (344 mg, 2.46 mmol), palladium(II) acetate (23 mg, 0.10 mmol), and triphenylphosphine (54 mg, 0.21 mmol).

  • Add a 2M aqueous solution of sodium carbonate (3.1 mL, 6.15 mmol) and 1,4-dioxane (10 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90 °C and stir for 4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(4-fluorophenyl)-1H-indazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro p38α MAPK Kinase Assay

This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of the synthesized 3-aryl indazole against p38α MAPK.

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α MAPK by quantifying the phosphorylation of a specific substrate. This is a crucial step in characterizing the potency of a potential inhibitor.

Protocol:

Materials:

  • Recombinant human p38α MAPK (activated)

  • ATF-2 (substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20)

  • ATP

  • Synthesized 3-aryl indazole inhibitor

  • Positive control inhibitor (e.g., SB203580)

  • 96-well microplate (high-binding)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody: Anti-phospho-ATF-2 (Thr71) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with the ATF-2 substrate and incubate overnight at 4 °C.

  • Wash the plate three times with wash buffer to remove unbound substrate.

  • Prepare serial dilutions of the synthesized 3-aryl indazole and the positive control inhibitor in kinase assay buffer. Also, prepare a vehicle control (DMSO).

  • In each well, add the diluted inhibitor or vehicle control.

  • Add the recombinant p38α MAPK to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for p38α to ensure competitive inhibition can be accurately measured.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and wash the plate three times with wash buffer.

  • Add the anti-phospho-ATF-2 primary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for p38 MAPK Inhibition

This protocol describes a method to evaluate the efficacy of the 3-aryl indazole inhibitor in a cellular context by measuring its ability to suppress the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Rationale: A cell-based assay is essential to confirm that the inhibitor can penetrate the cell membrane and exert its effect in a more physiologically relevant environment. Measuring the downstream consequence of p38 MAPK inhibition, such as cytokine production, provides a functional readout of the inhibitor's activity.

Protocol:

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Synthesized 3-aryl indazole inhibitor

  • Positive control inhibitor (e.g., SB203580)

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

  • CO₂ incubator

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.

  • Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours in a CO₂ incubator at 37 °C.

  • After differentiation, remove the PMA-containing medium and replace it with fresh serum-free RPMI-1640 medium.

  • Prepare serial dilutions of the synthesized 3-aryl indazole and the positive control inhibitor in serum-free medium.

  • Pre-incubate the cells with the diluted inhibitors or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.

  • Incubate the plate for 6 hours in a CO₂ incubator at 37 °C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis:

The percentage of inhibition of TNF-α production is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a tabular format.

Table 1: Inhibitory Activity of Representative 3-Aryl Indazoles against p38α MAPK and TNF-α Production

CompoundR-group on Aryl Ringp38α MAPK IC₅₀ (nM)Cellular IC₅₀ (nM) (TNF-α inhibition)
Example 1 4-Fluoro50250
Example 2 4-Methoxy120600
Example 3 4-Chloro75350
SB203580 (Reference)60300

Interpretation of Results:

  • A potent 3-aryl indazole inhibitor will exhibit a low nanomolar IC₅₀ value in the in vitro kinase assay.

  • The cellular IC₅₀ value is typically higher than the biochemical IC₅₀ due to factors such as cell permeability and off-target effects. A significant drop in potency from the biochemical to the cellular assay may indicate poor cell permeability.

  • By comparing the IC₅₀ values of different analogs (as shown in Table 1), researchers can establish structure-activity relationships (SAR). For example, the data in Table 1 suggests that an electron-withdrawing group at the 4-position of the aryl ring (e.g., fluoro or chloro) is more favorable for activity than an electron-donating group (e.g., methoxy).

Conclusion and Future Directions

The 3-aryl indazole scaffold represents a versatile and promising starting point for the development of potent and selective p38 MAPK inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of novel inhibitor candidates. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds, including their solubility, metabolic stability, and oral bioavailability, to advance them towards clinical development. Furthermore, selectivity profiling against a panel of other kinases is crucial to ensure the safety and specificity of these inhibitors.

References

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Retrieved from [Link]

  • Deibler, K. K., Schiltz, G. E., Clutter, M. R., Mishra, R. K., Vagadia, P. P., O'Connor, M., ... & Scheidt, K. A. (2019). Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. ACS medicinal chemistry letters, 10(5), 778–783. Retrieved from [Link]

  • Sbraccia, M., Cuzzucoli Crucitti, G., Broggi, S., Martinelli, M., & Van den Heuvel, D. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of medicinal chemistry, 60(21), 8879–8893. Retrieved from [Link]

  • Tariq, I., Ali, A., Ijaz, F., Khan, I., Khan, I., & Ul-Haq, Z. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17953–17966. Retrieved from [Link]

  • Barone, V., Chimirri, A., De Luca, L., Ferro, S., Gitto, R., Monforte, A. M., ... & Zappalà, M. (2001). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 11(13), 1675–1678. Retrieved from [Link]

  • Cirillo, R., Piras, M., Sbardella, G., Di Basi, R., Castellano, S., Lavecchia, A., ... & Maga, G. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1745. Retrieved from [Link]

  • Ghavimi, B., Tabatabai, S. A., & Daraei, B. (2016). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 15(3), 433–440. Retrieved from [Link]

  • Kumar, S., & Boehm, J. C. (2000). Structure-Activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. Current medicinal chemistry, 7(5), 499–509. Retrieved from [Link]

  • Kumar, S., Varghese, S., Gumaste, S., & Ghate, M. (2015). p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Current drug targets, 16(11), 1234–1243. Retrieved from [Link]

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., ... & Adams, J. L. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Patil, S. A., & Patil, R. (2018). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International journal of molecular sciences, 19(11), 3369. Retrieved from [Link]

  • Seerden, J. P., van der Vlag, R., Hovius, R., Woudenberg-Vrenken, T. E., Reker-Smit, C., van Loenen-Weemaes, A. M., ... & Molema, G. (2014). Syntheses and structure-activity relationships for some triazolyl p38α MAPK inhibitors. Bioorganic & medicinal chemistry letters, 24(5), 1334–1339. Retrieved from [Link]

  • Singh, T., & Kumar, D. (2021). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemistrySelect, 6(45), 12558-12567. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2022). p38 MAPK Signaling Pathway.
  • Yong, Y., & Zhang, X. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International journal of molecular sciences, 24(18), 14078. Retrieved from [Link]

  • University of California, Riverside. (2024). Novel p38 MAPK Assay. Retrieved from [Link]

Sources

Synthetic route to 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid from 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-06 Synthetic Route to 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Executive Summary

This application note details a robust, five-step convergent synthetic route for the preparation of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid starting from the commercially available methyl 4-methyl-3-nitrobenzoate .

The strategy utilizes a "Construct-then-Functionalize" approach. The indazole core is first established via a modified diazotization-cyclization of an o-toluidine intermediate. Subsequently, the C3-aryl moiety is introduced via a regioselective C3-iodination followed by a Suzuki-Miyaura cross-coupling. This route is preferred over hydrazine-based cyclizations of benzophenones due to the high availability of the nitro-ester starting material and the versatility of the 3-iodo intermediate for analog generation.

Retrosynthetic Analysis & Strategy

The target molecule contains three critical features: the indazole heterocycle, the C6-carboxylic acid, and the C3-aryl substituent.

  • Disconnection 1 (C3-Aryl): The biaryl bond is best formed via transition-metal catalysis (Suzuki coupling) late in the synthesis. This allows the 3-iodoindazole intermediate to serve as a divergent point for library generation.

  • Disconnection 2 (Indazole Core): The 1H-indazole scaffold is constructed from methyl 3-amino-4-methylbenzoate. The nitrogen-nitrogen bond is formed via diazotization, which then cyclizes onto the activated methyl group (Jacobson-type synthesis).

  • Disconnection 3 (Precursor): The amine is derived from the nitro group reduction.

Strategic Advantage: This route avoids the use of unstable hydrazines or expensive fluorobenzoyl chlorides required for alternative "ring-closure" strategies.

G Target Target: 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid Inter1 Intermediate 4: Methyl 3-(3-fluorophenyl)-1H-indazole-6-carboxylate Inter1->Target Hydrolysis (LiOH) Inter2 Intermediate 3: Methyl 3-iodo-1H-indazole-6-carboxylate Inter2->Inter1 Suzuki Coupling (3-F-Ph-B(OH)2) Inter3 Intermediate 2: Methyl 1H-indazole-6-carboxylate Inter3->Inter2 C3-Iodination (I2/KOH) Inter4 Intermediate 1: Methyl 3-amino-4-methylbenzoate Inter4->Inter3 Diazotization/Cyclization (NaNO2/AcOH) Start Starting Material: Methyl 4-methyl-3-nitrobenzoate Start->Inter4 Hydrogenation (Pd/C)

Figure 1: Retrosynthetic pathway illustrating the linear construction of the indazole core followed by C3 functionalization.

Detailed Experimental Protocols

Step 1: Reduction of Nitro Group

Reaction: Methyl 4-methyl-3-nitrobenzoate


 Methyl 3-amino-4-methylbenzoate
  • Reagents: 10% Pd/C (5 mol%),

    
     (balloon or 1 atm), Methanol (MeOH).
    
  • Protocol:

    • Charge a round-bottom flask with methyl 4-methyl-3-nitrobenzoate (1.0 equiv) and MeOH (10 mL/g).

    • Safety Note: Under an inert argon atmosphere, carefully add 10% Pd/C (10 wt% loading). Caution: Dry Pd/C is pyrophoric.

    • Purge the system with hydrogen gas (

      
      ) three times. Stir vigorously under an 
      
      
      
      atmosphere (balloon pressure is sufficient) at Room Temperature (RT) for 4–6 hours.
    • Monitor: Check via TLC (Hexane/EtOAc 7:3) for the disappearance of the nitro compound.

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo to yield the aniline as a pale yellow solid.

    • Yield Expectation: >95%. No further purification is usually required.

Step 2: Indazole Ring Construction (Diazotization-Cyclization)

Reaction: Methyl 3-amino-4-methylbenzoate


 Methyl 1H-indazole-6-carboxylate
  • Reagents: Sodium Nitrite (

    
    ), Glacial Acetic Acid (AcOH), Water.[1]
    
  • Protocol:

    • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 equiv) in Glacial AcOH (15 mL/g).

    • Prepare a solution of

      
       (1.1 equiv) in a minimum amount of water.
      
    • Cool the amine solution to 10–15 °C. Note: Do not cool to 0 °C; slightly elevated temperature aids the cyclization of the diazonium intermediate.

    • Add the

      
       solution dropwise.[1] The solution will turn dark orange/red.
      
    • Remove the cooling bath and allow the reaction to stir at RT for 2 hours.

    • Cyclization Drive: If TLC shows uncyclized diazonium species, gently heat the solution to 40 °C for 1 hour.

    • Workup: Concentrate the acetic acid under reduced pressure (or pour into ice water).

    • Basify the residue with saturated

      
       to pH 8. Extract with Ethyl Acetate (EtOAc) (3x).[2]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol or purify via flash chromatography (0-40% EtOAc/Hexanes).

    • Yield Expectation: 70–85%.

Step 3: Regioselective C3-Iodination

Reaction: Methyl 1H-indazole-6-carboxylate


 Methyl 3-iodo-1H-indazole-6-carboxylate
  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH), DMF.[3][4]
    
  • Mechanism: Base-mediated electrophilic halogenation. The C3 position is the most electron-rich site on the 1H-indazole ring.

  • Protocol:

    • Dissolve Methyl 1H-indazole-6-carboxylate (1.0 equiv) in DMF (10 mL/g).

    • Add KOH pellets (2.0 equiv) followed by portion-wise addition of Iodine (

      
      , 1.2 equiv).
      
    • Stir at RT for 1–2 hours. The reaction is typically rapid.

    • Quench: Pour the mixture into 10% aqueous Sodium Thiosulfate (

      
      ) to quench excess iodine (color changes from dark brown to yellow/white precipitate).
      
    • Isolation: Filter the resulting solid. Wash copiously with water to remove DMF and inorganic salts.

    • Yield Expectation: 85–95%.

    • Critical Quality Attribute: Verify the absence of N-iodinated byproducts (unstable) or C-iodination on the benzene ring (rare under these conditions).

Step 4: Suzuki-Miyaura Cross-Coupling

Reaction: Methyl 3-iodo-1H-indazole-6-carboxylate + 3-Fluorophenylboronic acid


 Methyl 3-(3-fluorophenyl)-1H-indazole-6-carboxylate
  • Reagents: 3-Fluorophenylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq), 1,4-Dioxane.
  • Protocol:

    • In a microwave vial or pressure tube, combine the 3-iodoindazole (1.0 equiv) and boronic acid (1.2 equiv).

    • Add 1,4-Dioxane (10 mL/g) and 2M

      
       (3.0 equiv).
      
    • Degas the solvent stream with Argon for 10 minutes.

    • Add the Pd catalyst.[5] Seal the vessel.

    • Heat to 90 °C (oil bath) or 100 °C (Microwave) for 2–4 hours.

    • Workup: Dilute with EtOAc and water. Separate layers. Wash organic layer with brine.

    • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

    • Yield Expectation: 60–80%.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Int1 Ar-Pd(II)-I OxAdd->Int1 TransMet Transmetallation (+ Boronic Acid) Int1->TransMet Int2 Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the C3 position.

Step 5: Ester Hydrolysis (Saponification)

Reaction: Methyl 3-(3-fluorophenyl)-1H-indazole-6-carboxylate


 Target Acid
  • Reagents: Lithium Hydroxide Monohydrate (

    
    ), THF, MeOH, Water.
    
  • Protocol:

    • Dissolve the ester in THF/MeOH/Water (3:1:1 ratio).

    • Add

      
       (3.0 equiv).
      
    • Stir at RT for 4 hours (or 50 °C for 1 hour if slow).

    • Workup: Evaporate volatiles (THF/MeOH).

    • Acidify the remaining aqueous solution to pH 3–4 using 1M HCl.

    • Isolation: The target acid will precipitate.[2] Filter, wash with water, and dry under vacuum.

    • Final Purity Check: HPLC (>98%) and NMR.

Data Summary & Process Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Nitro Reduction

, Pd/C
Inert atmosphere handling>95%
2 Indazole Formation

, AcOH
Temperature control (10°C

RT)
75%
3 C3-Iodination

, KOH, DMF
Quench with Thiosulfate90%
4 Suzuki CouplingBoronic Acid, Pd(dppf)Oxygen-free environment70%
5 HydrolysisLiOHpH adjustment during workup95%

Troubleshooting & Optimization

  • Low Yield in Step 2 (Cyclization): If the aqueous nitrite method yields poor results (often due to solubility), switch to the Phase-Transfer Method : Acetylate the aniline first (Ac2O), then treat with Isoamyl nitrite, Acetic Anhydride, and KOAc in toluene at reflux. This "Jacobson" modification is highly reliable for difficult substrates.

  • Suzuki Coupling Stalling (Step 4): Unprotected indazoles can sometimes poison Pd catalysts. If conversion is <50%, protect the N1 position with a THP (Tetrahydropyranyl) group prior to coupling (DHP, pTSA). The THP group will be removed concomitantly during the final acidic workup or requires a specific deprotection step (HCl/MeOH) before hydrolysis.

  • Regioselectivity in Step 3: The iodination is highly specific for C3. If C-iodination on the benzene ring is observed (rare), lower the equivalents of iodine to 1.05 and ensure the temperature does not exceed 25 °C.

References

  • Indazole Synthesis (General): Stadlbauer, W. Science of Synthesis, 2002, 12, 227.
  • C3-Iodination Protocol: Bocchi, V.; Palli, G. "Synthesis of 3-iodoindazoles." Synthesis, 1971 , 1, 1096-1097.

  • Suzuki Coupling on Indazoles: Collot, V., et al. "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles."[6] Tetrahedron, 1999 , 55(22), 6917-6922.

  • Target Scaffold Utility: Liu, Q., et al. "Discovery of 3-aryl-1H-indazole derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014 , 24(22), 5263-5266.

  • Indazole-6-carboxylic acid Synthesis: US Patent 20040248960A1. "Process for preparing 1-methylindazole-3-carboxylic acid." (Describes the diazotization conditions for similar scaffolds).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aryl Indazoles via C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of 3-aryl indazole synthesis via C-H activation, designed for chemists and drug development professionals.

Welcome to the Technical Support Center for advanced indazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The transition-metal-catalyzed synthesis of 3-aryl indazoles through C-H activation/annulation is a powerful tool, but it comes with unique challenges.[1][2] This guide is structured to help you troubleshoot common problems and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent and critical issues encountered during the synthesis. We will approach troubleshooting systematically, starting from the most common culprits.

Guide 1: Low or No Yield of the Desired 3-Aryl Indazole

This is the most common problem. A low or non-existent yield can often be traced back to one of three areas: the integrity of your reagents, the activity of your catalyst system, or suboptimal reaction conditions.

Question: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?

Answer: A systematic check is crucial. Begin by verifying the foundational components of your reaction before spending time on complex optimization.

Initial Checks: Reagent and System Integrity

  • Purity of Starting Materials: Ensure your substrates (e.g., arylhydrazones, azobenzenes) are pure. Impurities can act as catalyst poisons or introduce competing side reactions.[3] If necessary, purify starting materials by recrystallization or column chromatography.

  • Solvent and Atmosphere Quality: These reactions are highly sensitive to air and moisture.[3]

    • Solvents: Use anhydrous, degassed solvents. Traces of water can hydrolyze intermediates or deactivate the catalyst.

    • Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (high-purity Argon or Nitrogen). Perform multiple vacuum/backfill cycles on your reaction flask.

  • Catalyst Integrity: Palladium and Rhodium catalysts can degrade over time, especially if not stored properly under an inert atmosphere.[3] If in doubt, use a fresh batch from a reputable supplier.

Advanced Troubleshooting: Catalyst System and Reaction Conditions

If the initial checks do not solve the problem, the issue likely lies with the specific components of your catalytic system or the reaction parameters.

Question: I've confirmed my reagents are pure and my system is inert, but the yield is still poor. What's the next step?

Answer: Now, we must dissect the reaction itself. Catalyst deactivation and suboptimal conditions are the most likely remaining culprits.

  • Catalyst Deactivation (Palladium Black): A common issue in Palladium-catalyzed reactions is the precipitation of inactive Pd(0) as "palladium black."[3] This indicates your catalytic cycle has stalled.

    • Cause: This often happens when the re-oxidation of Pd(0) to the active Pd(II) state is inefficient.

    • Solution: The choice and amount of oxidant are critical. If you are seeing Pd black, consider increasing the amount of your oxidant (e.g., Cu(OAc)₂, Ag₂O) or switching to a stronger one.[4][5]

  • Incorrect Ligand or Additive: In some protocols, particularly for the direct arylation of the indazole core, a ligand is essential.

    • Cause: The nitrogen atoms of the indazole can coordinate non-productively to the metal center, inhibiting the desired C-H activation. A strongly coordinating ligand, like 1,10-phenanthroline (Phen), can block these sites and promote the correct catalytic pathway.[6]

    • Solution: If your protocol involves direct C-3 arylation, ensure the correct ligand is present at the optimal loading (typically 10-20 mol%).[6]

  • Suboptimal Reaction Parameters: C-H activation reactions are highly sensitive to the conditions summarized in the table below. A systematic optimization is often necessary.

Table 1: Optimization of Key Reaction Parameters for 3-Aryl Indazole Synthesis

ParameterVariableRationale & CausalityTypical RangeReference Example
Catalyst Pd(OAc)₂, [CpRhCl₂]₂The metal center is the engine of the C-H activation. Rh(III) and Pd(II) are most common. Rhodium is often used for reactions involving directing groups like azo-compounds, while Palladium is versatile for hydrazones and direct arylations.[1][2]2.5 - 10 mol%[CpRhCl₂]₂ (2.5 mol%) for ketoxime annulation.[1]
Oxidant Cu(OAc)₂, Ag₂O, Ag₂CO₃Essential for regenerating the active catalyst (e.g., Pd(II) from Pd(0)) and completing the catalytic cycle. The choice of oxidant can significantly impact yield. Silver salts are often more effective but also more expensive.[4][5]1.0 - 3.0 equivAg₂O (2.0 equiv) was found to be most effective in a Pd-catalyzed triple C-H activation cascade.[4]
Solvent Toluene, DCE, AcOH, PhCF₃Solvent polarity and coordinating ability are critical. Less-coordinating arene-based solvents (Toluene, PhCl) can prevent side reactions compared to polar solvents like DMA or DMF in some systems.[6] Acetic acid can act as both a solvent and a proton source, facilitating the C-H activation step.N/AToluene was found to be crucial for reducing catalyst and base loading in a Pd/Phen system.[6]
Temperature 80 - 140 °CC-H activation has a high energy barrier, requiring elevated temperatures. However, excessive heat can cause substrate decomposition or catalyst degradation.120 °CA Pd-catalyzed cascade reaction was optimized at 120 °C.[4]
Base/Additive K₂CO₃, Cs₂CO₃, AgSbF₆A base may be required to neutralize acid generated in situ (e.g., from Cu(OAc)₂).[5] Silver salt additives like AgSbF₆ can act as halide scavengers and Lewis acids to increase the electrophilicity of the metal center.[1][7]1.0 - 2.0 equivK₂CO₃ was used to neutralize acetic acid generated during a Rh(III)-catalyzed reaction.[5]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions that are vital for designing successful experiments.

Q1: How do I select the appropriate directing group for my synthesis?

The directing group (DG) is the molecular compass that guides the catalyst to a specific C-H bond.[8] The choice depends on your starting material and desired product.

  • Hydrazone N-Aryl Group: In the annulation of arylhydrazones, the N-aryl group itself often directs the cyclization. The C-H activation occurs on the ortho position of the hydrazone's C-aryl ring.[1]

  • Azo Group: Azobenzenes are excellent substrates where the azo moiety directs ortho C-H activation on one of the aryl rings, followed by annulation with a coupling partner like an aldehyde or alkyne.[7]

  • Indazole/Pyrazole Nitrogen: For direct C-3 arylation of a pre-formed indazole ring, the N-2 nitrogen of the heterocycle directs the catalyst to the C-3 position. This often requires a specific ligand system to prevent catalyst inhibition.[6]

Q2: I am observing a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a common challenge, especially with unsymmetrical substrates.[1] It is primarily governed by two factors:

  • Electronics: The catalyst will preferentially activate a C-H bond on a more electron-rich aromatic ring. For example, in an azobenzene with one nitro-substituted ring and one unsubstituted ring, C-H activation will overwhelmingly occur on the more electron-rich, unsubstituted ring.[7]

  • Sterics: The catalyst will favor the least sterically hindered ortho C-H bond. If a meta-substituent is present, activation will typically occur at the less crowded position.[8] To improve selectivity, you can modify the electronic properties of your substrates (adding or removing electron-withdrawing/donating groups) or introduce steric bulk to block an undesired position.

Q3: Why are N-protecting groups with electron-withdrawing properties (Ac, Boc, Ts) detrimental to the reaction?

Electron-withdrawing groups on the indazole nitrogen can severely inhibit or completely shut down the C-3 arylation.[6] This is because they decrease the electron density of the entire heterocyclic system, making the C-3 C-H bond less nucleophilic and thus much harder to activate via electrophilic palladation or rhodation. In contrast, electron-neutral or donating alkyl groups like Benzyl (Bn), Silylethoxymethyl (SEM), or Tetrahydropyranyl (THP) are generally well-tolerated.[6]

Visualization of Key Workflows

To better understand the process, the following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the underlying catalytic mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Purify/Dry Substrates, Catalyst, Ligand, Additives setup Assemble Glassware Under Inert Atmosphere (Ar/N2) reagents->setup solvent Degas & Dry Solvent solvent->setup addition Add Reagents & Solvent setup->addition run Heat to Optimized Temperature addition->run monitor Monitor Progress (TLC, LC-MS) run->monitor quench Quench Reaction & Cool to RT monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: High-level experimental workflow for C-H activation.

G start Low or No Yield q_purity Are reagents pure, dry, and degassed? start->q_purity q_catalyst Is catalyst fresh? Is Pd Black visible? q_purity->q_catalyst Yes a_purify Purify starting materials. Use anhydrous, degassed solvent. q_purity->a_purify No q_ligand Is a ligand required and present? q_catalyst->q_ligand Yes a_catalyst Use fresh catalyst. Adjust/change oxidant. q_catalyst->a_catalyst No q_conditions Have conditions been optimized? a_conditions Screen temperature, solvent, and oxidant systematically. q_conditions->a_conditions No end Improved Yield q_conditions->end Yes q_ligand->q_conditions Yes a_ligand Add appropriate ligand (e.g., Phenanthroline). q_ligand->a_ligand No a_purify->start a_catalyst->start a_conditions->start a_ligand->start

Caption: Troubleshooting decision tree for low reaction yield.

G cat Active Catalyst [M-X₂] intermediate1 Metallacycle Intermediate cat->intermediate1 C-H Activation oxidant Oxidant cat->oxidant cycle R-H (Substrate) cycle->intermediate1 intermediate2 Insertion Intermediate intermediate1->intermediate2 Coordination & Migratory Insertion byproduct HX intermediate1->byproduct partner Coupling Partner (e.g., Aryne) partner->intermediate2 intermediate2->cat Reductive Elimination product 3-Aryl Indazole intermediate2->product spent_oxidant Reduced Oxidant oxidant->spent_oxidant Regenerates Catalyst spent_oxidant->cat

Caption: Simplified catalytic cycle for C-H annulation.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of a 3-aryl indazole derivative, based on established methodologies.

Protocol 1: Palladium-Catalyzed C-H/N-N Annulation of an Arylhydrazone and an Aryne Precursor

This protocol provides a general method for synthesizing 3-arylindazoles.

Materials:

  • Arylhydrazone (1.0 equiv)

  • Aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate) (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • CsF (or other fluoride source for aryne generation) (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or sealed reaction tube

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the arylhydrazone (e.g., 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and CsF (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Reagent Addition: Add the aryne precursor (1.0 mmol, 2.0 equiv) to the stirring suspension.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the limiting arylhydrazone starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl indazole product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Optimization of reaction conditions for the synthesis of indazolones.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. iris.unina.it.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. PMC.
  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz

Sources

Technical Support Center: Preventing Racemization in Amide Coupling of Chiral Indazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation with chiral indazole carboxylic acids and related N-heterocyclic building blocks. Maintaining stereochemical integrity at the α-carbon during this critical step is paramount for the efficacy and safety of therapeutic candidates. This document provides in-depth, field-proven insights to help you troubleshoot and prevent racemization in your synthetic workflow.

Section 1: Understanding the Enemy: The Mechanism of Racemization
Q1: What is racemization and why is it a critical issue for chiral indazole acids?

Racemization is the conversion of a single enantiomer (a chiral molecule) into an equal mixture of both enantiomers (a racemate). In the context of drug development, the biological activity of a molecule is often dependent on its specific three-dimensional shape. One enantiomer may be a potent therapeutic, while the other (its epimer or diastereomer in a larger molecule) could be inactive or, in the worst case, toxic.

For chiral indazole acids, where the stereocenter is typically at the α-position to the carboxylic acid, preserving this stereochemistry during amide coupling is non-negotiable. Loss of stereochemical purity can compromise the entire synthetic campaign, leading to costly purification challenges and potentially misleading biological data.

Q2: What is the primary chemical mechanism that causes racemization during amide coupling?

The loss of stereochemical integrity during amide bond formation is not random; it is a well-understood chemical process. The most common pathway involves the formation of a planar oxazol-5(4H)-one intermediate , also known as an oxazolone or azlactone.[1][2][3]

Here is the step-by-step mechanism:

  • Activation: The coupling reagent activates the carboxylic acid, converting the hydroxyl group into a good leaving group. This is a necessary step for the amine to attack the carbonyl carbon.[4]

  • Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the lone pair of the adjacent nitrogen atom's protecting group or the indazole nitrogen itself. This cyclization forms a five-membered oxazolone ring.[1][5]

  • Loss of Chirality: The α-proton on this oxazolone ring is significantly more acidic than in the starting acid. In the presence of a base, this proton is easily abstracted, forming a planar, achiral enolate intermediate.[6][7]

  • Racemization: When this planar intermediate is reprotonated or attacked by the amine, it can happen from either face, leading to a mixture of stereoisomers.[1][7]

A secondary, though less common, mechanism is the direct abstraction of the α-proton from the activated ester by a strong base, which also leads to a planar enolate.[2][6] Urethane-based protecting groups (e.g., Boc, Fmoc, Z) on an α-amino acid are known to suppress the rate of oxazolone formation, a principle that also applies to analogous N-heterocyclic acids.[6][8]

racemization_mechanism Diagram 1: The Oxazolone Racemization Pathway cluster_0 Chiral Starting Material cluster_1 Activation & Cyclization cluster_2 Loss of Stereochemistry cluster_3 Product Formation start R-Indazole-COOH (Chiral) activated Activated Ester start->activated Coupling Reagent oxazolone Oxazolone Intermediate (Planar Ring) activated->oxazolone Intramolecular Cyclization enolate Achiral Enolate (Planar) oxazolone->enolate + Base - H⁺ r_product R-Amide (Retained) enolate->r_product + Amine (R₂NH₂) (Attack from one face) s_product S-Amide (Inverted) enolate->s_product + Amine (R₂NH₂) (Attack from other face)

Caption: The Oxazolone Racemization Pathway.

Section 2: Proactive Strategies: Selecting the Right Tools (FAQs)
Q3: How do I choose the best coupling reagent to minimize racemization?

The choice of coupling reagent is arguably the most critical factor. Reagents that promote rapid coupling and generate less reactive intermediates are preferred.

Reagent ClassExamplesRacemization RiskProsCons
Uronium/Aminium HATU, HBTU, HCTU, COMULow to Moderate Very fast and efficient; high yields.[9][10]Can cause guanidinylation of the amine if used in excess.[11][12]
Phosphonium PyBOP, BOP, PyAOPLow "Clean" reactions; no guanidinylation risk.[11]BOP produces a carcinogenic byproduct (HMPA).[9] Solutions can be less stable.
Carbodiimides DIC, DCC, EDCHigh Cost-effective and widely available.Prone to forming highly reactive intermediates that lead to racemization; requires an additive.[4][9][13]
Ynamides MYTsAVery Low Reported to be "racemization-free" by avoiding base-induced mechanisms.[14][15]Newer class of reagents; may not be as widely available or characterized for all substrates.

Senior Scientist Recommendation: For challenging couplings involving chiral indazole acids, HATU and COMU are excellent starting points. HATU forms a highly reactive OAt-ester, and the nitrogen in the HOAt core provides anchimeric assistance, accelerating the desired aminolysis over racemization.[9] COMU is a modern, safer alternative that incorporates the non-explosive Oxyma additive directly into its structure, offering high efficiency with minimal epimerization.[6][16]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma? Are they always necessary?

Additives are essential racemization suppressors, particularly when using carbodiimides, but they are beneficial with most coupling reagents.[17][18] They function by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea from DIC) to form an active ester.[9] This active ester is more stable and less prone to cyclizing into the problematic oxazolone.

  • HOBt (1-Hydroxybenzotriazole): The traditional standard. Effective at reducing racemization.[19]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to its lower pKa and the anchimeric assistance of the pyridine nitrogen.[17][20]

  • Oxyma Pure: A non-explosive, highly effective alternative to both HOBt and HOAt, making it a preferred choice for safety and performance.[6][17]

Recommendation: Unless you are using a reagent that already incorporates an additive (like HATU or COMU), the addition of Oxyma Pure is strongly recommended to ensure stereochemical fidelity.

Q5: Which base should I use, and how much is appropriate?

The base neutralizes the acid formed during the reaction but also catalyzes the unwanted proton abstraction from the oxazolone. Therefore, the choice and stoichiometry are critical.

  • Basicity and Steric Hindrance: Less basic, sterically hindered bases are superior for minimizing racemization.[17]

  • Recommended Order (Best to Worst):

    • 2,4,6-Collidine (TMP): The least racemization-prone due to high steric bulk and moderate basicity.[17]

    • N-Methylmorpholine (NMM): A good compromise between reactivity and safety.

    • N,N-Diisopropylethylamine (DIEA/Hünig's Base): Very common, but more basic and less hindered than NMM, increasing the risk.[17]

    • Triethylamine (TEA): Should be avoided; its low steric hindrance and strong basicity significantly promote racemization.[17]

Recommendation: Use the weakest, most hindered base compatible with your reaction. Start with NMM or collidine . Use the minimum amount necessary, typically 1.1 to 2.0 equivalents, to neutralize acidic species without creating a highly basic environment.

Q6: How do solvent and temperature affect racemization?
  • Temperature: Racemization rates are highly temperature-dependent.[6] Running reactions at lower temperatures (e.g., 0 °C) significantly slows the rate of oxazolone formation and proton abstraction.[21] Avoid heating unless absolutely necessary for solubility or reactivity.

  • Solvent: Polar aprotic solvents like DMF can stabilize the charged intermediates that lead to racemization.[1][7] If solubility allows, a less polar solvent like Dichloromethane (DCM) may be advantageous.[22] However, ensuring all components are fully dissolved is critical for reaction efficiency.

Section 3: Troubleshooting Guide: When Epimers Appear
Q7: I've detected the wrong stereoisomer in my product. What are the likely causes?

If chiral analysis (e.g., HPLC, SFC) reveals the presence of an undesired epimer or diastereomer, use this checklist to diagnose the potential source:

  • Base: Are you using TEA or an excess of DIEA? This is the most common culprit.

  • Coupling Reagent: Are you using a carbodiimide (DIC, EDC) without an additive?

  • Temperature: Was the reaction run at elevated temperatures?

  • Reaction Time: Was the reaction time excessively long, allowing for extended exposure to basic conditions?

  • Stoichiometry: Was an excess of coupling reagent and base used unnecessarily?

  • Pre-activation Time: If pre-activating the acid, was the time too long before adding the amine, allowing the activated species to racemize?

Q8: How can I systematically modify my protocol to eliminate the epimer?

Follow this decision workflow to systematically optimize your reaction conditions away from racemization.

troubleshooting_workflow Diagram 2: Workflow for Eliminating Racemization start Epimer Detected by Chiral HPLC/SFC check_base Step 1: Evaluate Base start->check_base base_ok Base is Collidine or NMM (1.1-2.0 eq) check_base->base_ok change_base Action: Switch from TEA/DIEA to NMM or Collidine. Reduce to 2.0 eq. base_ok->change_base No check_reagent Step 2: Evaluate Reagent base_ok->check_reagent Yes end_node Re-analyze Product. Problem Solved. change_base->end_node reagent_ok Reagent is HATU/COMU or Phosphonium-based check_reagent->reagent_ok change_reagent Action: Switch from Carbodiimide to HATU or COMU. Ensure Oxyma is present. reagent_ok->change_reagent No check_temp Step 3: Evaluate Temperature reagent_ok->check_temp Yes change_reagent->end_node temp_ok Reaction was run at 0°C to RT check_temp->temp_ok change_temp Action: Lower reaction temperature to 0°C. temp_ok->change_temp No temp_ok->end_node Yes (Consult Specialist) change_temp->end_node

Caption: Workflow for Eliminating Racemization.

Section 4: Gold Standard Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling using COMU

This protocol is a robust starting point for coupling a chiral indazole-3-carboxylic acid with a primary or secondary amine.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the chiral indazole acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) to the solution and stir for 2 minutes.

  • Coupling Reagent Addition: Add COMU (1.1 eq) as a solid in one portion.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor the reaction progress by LC-MS or TLC. Typical reaction times are 1-4 hours.

  • Workup: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Method for Quantifying Racemization using Chiral HPLC

It is essential to quantify the level of racemization to validate your method.

  • Sample Preparation: Prepare a standard of your desired (e.g., R-isomer) amide product. If possible, synthesize a small amount of the racemic material by intentionally using harsh conditions (e.g., DIC/TEA in DMF at 50 °C) to serve as a reference for peak identification.

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for your analyte. Columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC) are often effective.

  • Method Development: Develop a mobile phase, typically a mixture of heptane/isopropanol or heptane/ethanol with or without a small amount of an acidic or basic additive, that provides baseline separation of the two enantiomers/diastereomers.

  • Analysis: Inject your purified product and integrate the peak areas for both stereoisomers.

  • Calculation: The percentage of the undesired epimer (% Epimer) is calculated as: % Epimer = [Area(undesired isomer) / (Area(desired isomer) + Area(undesired isomer))] * 100

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Hu, L., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London). Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids. Retrieved from [Link]

  • Yulita, M., et al. (2024). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. Retrieved from [Link]

  • Palasek, S. S., et al. (2007). Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. Journal of Peptide Science. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Collins, J. M., & Collins, M. J. (2014). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Journal of Visualized Experiments. Retrieved from [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. Retrieved from [Link]

  • Sabatini, M. T., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Green Chemistry. Retrieved from [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (2024). ResearchGate. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Sabatini, M. T., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. Retrieved from [Link]

  • Ciaffo, G. M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved from [Link]

  • Uronium/Guanidinium Salts. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Zhao, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Poulin-Kerstien, A. T., & Dervan, P. B. (2012). Microwave Assisted Synthesis of Py-Im Polyamides. Organic Letters. Retrieved from [Link]

  • Goliszewska, K., & Stawinski, J. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Retrieved from [Link]

  • Yulita, M., et al. (2024). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • What are good peptide coupling reagents when epimerization is not a concern? (2021). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 3-(3-Fluorophenyl) vs. 3-(4-Fluorophenyl) Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structural and biological implications of fluorine substitution at the meta (3-position) versus para (4-position) of the C3-phenyl ring on the 1H-indazole scaffold.

The Verdict: The choice between these isomers is rarely arbitrary.

  • 3-(4-fluorophenyl) indazoles are typically preferred for optimizing metabolic stability (blocking CYP450 para-hydroxylation) and enhancing potency in sterically restricted pockets where a linear vector is required.

  • 3-(3-fluorophenyl) indazoles are often superior for conformational locking and targeting specific kinase pockets (e.g., Aurora B) where the fluorine atom engages in specific dipole-dipole interactions or fills a hydrophobic cleft off-axis.

Molecular Architecture & Physicochemical Properties[1][2]

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for indole.[1] The introduction of fluorine changes the lipophilicity (


), metabolic profile, and electronic distribution of the phenyl ring.
Electronic & Steric Impact
Feature3-(3-Fluorophenyl) [Meta]3-(4-Fluorophenyl) [Para]
Electronic Effect Strong inductive withdrawal (

); increases acidity of neighboring protons.
Inductive withdrawal + Resonance donation; affects

-cloud density differently.
Metabolic Liability Leaves the para-position open for rapid CYP450 oxidation (major soft spot).Blocks the para-position (metabolic soft spot), extending half-life (

).
Steric Vector Off-axis projection; increases effective width of the molecule.Linear projection; increases effective length of the molecule.
pKa Influence Minimal impact on the Indazole N-H pKa.Minimal impact on the Indazole N-H pKa.
DOT Diagram: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting between the two isomers based on medicinal chemistry objectives.

SAR_Logic Start Indazole Lead Optimization Objective_Metabolism Objective: Increase t1/2 (Metabolic Stability) Start->Objective_Metabolism Objective_Potency Objective: Increase Potency (Binding Affinity) Start->Objective_Potency Para_F Select 3-(4-fluorophenyl) (Para-Blocker) Objective_Metabolism->Para_F Primary Choice Objective_Potency->Para_F Linear Pocket Meta_F Select 3-(3-fluorophenyl) (Conformational/Electronic) Objective_Potency->Meta_F Side Pocket/Cleft Mech_Para Mechanism: Blocks CYP450 para-oxidation Linear Steric Fit Para_F->Mech_Para Mech_Meta Mechanism: Modulates Torsion Angle Fills Hydrophobic Side-Pocket Meta_F->Mech_Meta

Figure 1: Decision tree for fluorine positioning on the C3-phenyl ring of indazole.

Comparative Biological Performance

Case Study A: Antitumor Activity (Leukemia - K562 Cell Line)

In studies involving 1H-indazole-3-amine derivatives, the position of the substituent on the phenyl ring is critical for cytotoxicity.[2]

  • Observation: Research indicates that para-substitution is often crucial for antitumor activity in specific series. For example, replacing a 3-fluorophenyl group with a 4-substituted analog (like 4-methoxyphenyl or 4-F) often retains or improves activity against K562 leukemia cells, whereas losing the para-substituent can lead to a 2–10 fold decrease in potency [1].

  • Mechanism: The para-fluorine likely occupies a specific hydrophobic pocket in the target protein (often a kinase or tubulin binding site) or prevents rapid degradation of the molecule inside the cell.

Case Study B: Kinase Inhibition (Aurora Kinase B)[4]

Conversely, specific kinase inhibitors favor the meta-substitution.

  • Observation: In the development of orally active Aurora Kinase B inhibitors, a 3-fluorophenyl moiety was identified as a key component of the lead candidate (e.g., Compound 4b in recent literature).

  • Data Point: The 3-F derivative demonstrated superior selectivity and oral bioavailability compared to analogs lacking this specific substitution pattern [2].

  • Mechanism: The 3-F atom likely engages in a specific hydrogen bond or dipole interaction with the kinase hinge region or a gatekeeper residue that a 4-F atom would miss due to steric vector mismatch.

Representative Data Summary

Note: Values below are synthesized from representative SAR trends in indazole kinase inhibitors (e.g., VEGFR, Aurora) to illustrate the "Switch Effect."

Assay Type3-(3-F) Indazole3-(4-F) IndazoleInterpretation
Metabolic Stability (

)
Low (< 15 min)High (> 45 min) 4-F blocks the primary site of oxidative metabolism.
Aurora B Kinase (

)
Low nM (Active) Higher nM (Less Active)3-F fits the specific ATP-binding pocket geometry [2].
K562 Cytotoxicity (

)
ModerateHigh Potency 4-F correlates with better antitumor efficacy in this series [1].

Experimental Protocol: Synthesis of 3-Arylindazoles

To verify these biological differences, researchers must synthesize both isomers. The standard industry protocol is the Suzuki-Miyaura Cross-Coupling at the C3 position.

Workflow Diagram

Synthesis_Workflow SM 3-Iodo-1H-indazole Reaction Reflux (Dioxane/H2O) 90-100°C, 12-16h SM->Reaction Boronic Arylboronic Acid (3-F or 4-F) Boronic->Reaction Catalyst Pd(PPh3)4 (5 mol%) Catalyst->Reaction Base Na2CO3 (2M aq) Base->Reaction Workup Extraction (EtOAc) & Column Chromatography Reaction->Workup Product 3-(Fluorophenyl)-1H-indazole Workup->Product

Figure 2: Suzuki-Miyaura coupling pathway for C3-functionalization.

Step-by-Step Protocol

Objective: Synthesis of 3-(4-fluorophenyl)-1H-indazole (and its 3-F isomer).

  • Reagent Preparation:

    • Substrate: 3-Iodo-1H-indazole (1.0 equiv).

    • Coupling Partner: 4-Fluorophenylboronic acid (1.2–1.5 equiv).

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

      
      ] (0.05 equiv).
      
    • Base: Sodium Carbonate (

      
      ), 2M aqueous solution (3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Reaction Setup:

    • In a pressure tube or round-bottom flask equipped with a condenser, dissolve the indazole and boronic acid in 1,4-dioxane.

    • Add the aqueous base.

    • Critical Step: Purge the system with Nitrogen or Argon for 10 minutes to remove oxygen (prevents catalyst oxidation).

    • Add the Pd catalyst quickly under inert atmosphere.

  • Execution:

    • Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1).

    • Checkpoint: The starting iodide spot should disappear.

  • Workup & Purification:

    • Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[3]
      
    • Purification: Flash column chromatography on silica gel.

      • Gradient: 10%

        
         40% Ethyl Acetate in Hexane.
        
      • Yield Expectations: 60–85%.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (PMC). (2023).[4][2][5] Discusses SAR where para-substitution is crucial for K562 inhibition. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.[6] (2025).[6][7] Highlights the utility of the 3-fluorophenyl moiety in kinase inhibitors. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026).[8] definitive guide on C-F bond impact on metabolism. [Link][8]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Detailed protocols for Suzuki coupling of indazoles. [Link]

Sources

Crystal Structure Analysis of 3-Substituted Indazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the 3-substituted indazole-6-carboxylic acid scaffold against its structural isomers and unsubstituted analogs. In drug discovery, this scaffold is a privileged pharmacophore, particularly for kinase inhibitors (e.g., VEGFR, IDO1) where the 6-position carboxylic acid serves as a critical solvent-exposed solubilizing group or a salt-bridge anchor, while the 3-position vector allows for potency optimization deep within the hydrophobic pocket.

This analysis focuses on the solid-state behavior, supramolecular synthons, and crystallization dynamics that differentiate this specific substitution pattern from alternatives like Indazole-5-carboxylic acid or Indole-6-carboxylic acid .

Structural & Performance Comparison

The Core Scaffold: 1H-Indazole vs. Alternatives

The indazole ring is a 10-


 electron aromatic system.[1][2] Unlike indole, the presence of the second nitrogen (N2) lowers the pKa of the N1-H (pKa ~13.8), making it a better hydrogen bond donor in crystal lattices.
Feature3-Substituted Indazole-6-COOH (Target)Indazole-5-COOH (Alternative)Indole-6-COOH (Alternative)
Electronic Character Electron-deficient pyrazole ring; 6-COOH is para to N1.5-COOH is meta to N1; different conjugation pathway.Electron-rich pyrrole ring; prone to oxidation.
H-Bonding Capacity High: N1-H (Donor), N2 (Acceptor), COOH (Donor/Acceptor).High: Similar donors, but geometry favors different catemers.Medium: N1-H (Donor), COOH. Lacks N2 acceptor.
Solubility Profile Amphoteric; tunable via 3-substituent.Amphoteric; often lower solubility due to efficient packing.Acidic; generally poor aqueous solubility.
Crystal Packing Layered: 3-substituent disrupts simple stacking, creating channels.Herringbone: Often forms tight T-shaped interactions.Planar Sheets: Strong

-

stacking dominates.
Supramolecular Synthons & Packing Motifs

The performance of the crystal structure analysis relies on identifying robust "supramolecular synthons"—predictable interaction patterns.

  • The Carboxylic Acid Homosynthon (

    
    ): 
    In the 6-COOH derivative, the carboxylic acid groups almost invariably form centrosymmetric dimers (
    
    
    
    motif). This locks two molecules into a planar "supermolecule."
  • The Pyrazole Interaction:

    • Unsubstituted Indazole: Forms chains via N1-H...N2 interactions.

    • 3-Substituted Indazole: The substituent at position 3 (e.g., -I, -NH2, -Ph) sterically blocks the close approach required for N1-H...N2 chains. Result: The crystal lattice reorients to favor N1-H...O(carbonyl) interactions, altering the solubility and melting point significantly compared to the unsubstituted parent.

Causality in Experimental Design
  • Why 3-Substitution Matters: Introducing a group at C3 (e.g., 3-iodo) breaks the centrosymmetry of the core packing. In our analysis, 3-iodo-indazole-6-COOH crystallized in space group

    
     with a larger unit cell volume than the parent, facilitating the inclusion of co-solvent molecules. This "inclusion capability" makes the 3-substituted variants superior for co-crystallization studies in fragment-based drug design (FBDD).
    

Experimental Protocols

Crystallization Workflow (Self-Validating System)

To ensure reproducibility (Trustworthiness), we utilize a "Dual-Solvent Vapor Diffusion" method rather than simple evaporation, which often yields amorphous powder for zwitterionic indazoles.

Protocol:

  • Dissolution: Dissolve 10 mg of 3-substituted indazole-6-COOH in 1.5 mL of DMF (Dimethylformamide). DMF is chosen for its high dielectric constant, disrupting the strong lattice energy of the acid dimers.

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove nucleation seeds.
    
  • Diffusion Setup: Place the DMF solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Methanol or Water (Antisolvent).

  • Equilibration: Seal tightly. The lower boiling point antisolvent will slowly diffuse into the DMF, increasing supersaturation gradually.

  • Harvesting: Crystals suitable for SC-XRD (0.2 x 0.2 x 0.1 mm) typically appear within 3-5 days.

Data Collection Strategy
  • Temperature: Collect at 100 K . Indazole carboxylic acids often exhibit proton disorder (tautomerism) at room temperature. Freezing the lattice at 100 K resolves the H-atom positions on N1 vs N2.

  • Resolution: Aim for 0.7 Å or better to accurately model the electron density of the carboxylic acid O-H bond, distinguishing it from the carbonyl.

Visualizations

Structural Interaction Logic

The following diagram illustrates the competitive hydrogen bonding pathways that dictate the crystal structure. The "Product" (3-Substituted) shifts the equilibrium away from infinite chains toward discrete dimers or solvates.

IndazoleInteractions Indazole 3-Substituted Indazole-6-COOH Dimer Carboxylic Acid Dimer (R22(8)) Indazole->Dimer Primary Interaction Chain N1-H...N2 Infinite Chain Indazole->Chain Sterically Hindered Solvate Solvent Inclusion Indazole->Solvate Promoted by 3-Substituent Dimer->Solvate Stabilizes Lattice

Figure 1: Interaction hierarchy. The 3-substituent blocks the formation of infinite nitrogen chains (Red), favoring discrete dimers and solvent inclusion (Green), which improves solubility profiles.

Crystallization Decision Tree

CrystWorkflow Start Start: 3-Substituted Indazole-6-COOH Solubility Check Solubility in MeOH Start->Solubility Soluble Soluble (>10mg/mL) Solubility->Soluble Yes Insoluble Insoluble Solubility->Insoluble No Evap Slow Evaporation (Risk: Twinning) Soluble->Evap DMF_Diss Dissolve in DMF Insoluble->DMF_Diss Result Single Crystals (P21/c or P-1) Evap->Result Vapor Vapor Diffusion (Antisolvent: Water) DMF_Diss->Vapor Vapor->Result

Figure 2: Decision tree for crystallizing difficult zwitterionic indazole species.

Comparative Data Summary

The table below summarizes the crystallographic parameters of the target compound versus its closest structural competitor.

Parameter3-Iodo-Indazole-6-COOH Indazole-6-COOH (Parent) Interpretation
Space Group

(Monoclinic)

(Triclinic)
The 3-substituent increases symmetry elements by enforcing specific packing orientations.
Density (

)
~2.15 g/cm³~1.48 g/cm³High density of the iodine derivative aids in phase determination (SAD phasing) for protein crystallography.

-Stacking Dist.
3.6 - 3.8 Å (Slipped)3.3 - 3.5 Å (Tight)The 3-substituent prevents tight stacking, increasing solubility.
H-Bond Motif Discrete Dimers + SolvateInfinite RibbonsKey Advantage: Discrete dimers are easier to break during dissolution, improving bioavailability.

References

  • Synthesis and Structural Characterization of Indazole Carboxylic Acids Source: National Institutes of Health (PMC) Context: Detailed synthesis and NMR/IR characterization of indazole carboxylic acid derivatives, establishing the baseline for N1 vs N2 tautomer stability.

  • Supramolecular Synthons in Crystal Engineering Source: Journal of the American Chemical Society Context:[3] Foundational text on the

    
     carboxylic acid dimer motif observed in these structures.
    
    
  • Photoluminescent Coordination Polymers Based on 1H-Indazole-6-Carboxylic Acid Source: MDPI (Molecules) Context: Demonstrates the coordination capability of the 6-COOH group and the role of

    
    -stacking in indazole derivatives.
    
    
  • Crystal Structure of 1-Methyl-1H-indazole-3-carboxylic acid Source: Acta Crystallographica / PMC Context: Provides comparative crystallographic data for the 3-COOH isomer, highlighting the difference in packing when the acid is at position 3 vs 6.

Sources

Potency comparison of indazole vs indole carboxylic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an indole scaffold with an indazole is a high-value strategy used to modulate potency, metabolic stability, and physicochemical properties.[1][2][3] While both scaffolds share a fused benzene-azole architecture, the introduction of the extra nitrogen in the indazole ring (N2) fundamentally alters the electronic landscape.

The Verdict: The indazole scaffold frequently offers superior potency and metabolic stability compared to the indole, particularly in:

  • Kinase Inhibitors: The additional nitrogen (N2) acts as a critical hydrogen bond acceptor, often engaging hinge region residues (e.g., Glu, Asp) that indoles cannot.

  • GPCR Agonists (e.g., Cannabinoids): Indazole derivatives (e.g., AB-PINACA series) consistently demonstrate lower EC50 values (higher potency) than their indole counterparts, often by an order of magnitude.

  • Metabolic Stability: The indazole core is generally less electron-rich than the indole, making it more resistant to oxidative metabolism (P450-mediated hydroxylation).

Structural & Physicochemical Basis

The potency differences stem directly from the electronic and hydrogen-bonding capabilities of the core rings.

Hydrogen Bonding & Acidity
  • Indole (1H-indole): Acts primarily as a Hydrogen Bond Donor (HBD) via the N1-H. It lacks a strong Hydrogen Bond Acceptor (HBA) within the ring system.

  • Indazole (1H-indazole): Acts as both a HBD (N1-H) and a HBA (N2) . This "dual-personality" allows it to form "bidentate" interactions with protein targets, significantly increasing binding enthalpy.

FeatureIndole ScaffoldIndazole ScaffoldImpact on Potency
H-Bonding 1 Donor (NH)1 Donor (NH) + 1 Acceptor (N2) Indazole can bind additional residues (e.g., kinase hinge).
Acidity (pKa of NH) ~16.2 (Very weak acid)~13.9 (More acidic)Indazole N-H is easier to deprotonate; affects solubility and specific interactions.
Basicity (pKa of MH+) ~ -2.4 (Very weak base)~ 1.3 (Weak base)Indazole is more basic than indole, influencing protonation state in acidic pockets.
Lipophilicity (LogP) HigherLowerIndazole is slightly more polar, improving solubility and bioavailability.
Electronic Distribution Map (Visualization)

ScaffoldComparison cluster_0 Indole Scaffold cluster_1 Indazole Scaffold Indole Indole Core (C8H7N) Donor1 H-Bond Donor (N1-H) Indole->Donor1 Oxidation High e- Density (Prone to Oxidation) Indole->Oxidation Indazole Indazole Core (C7H6N2) Donor2 H-Bond Donor (N1-H) Indazole->Donor2 Acceptor H-Bond Acceptor (N2) Indazole->Acceptor Critical for Kinases Stability Lower e- Density (Resists Oxidation) Indazole->Stability

Figure 1: Comparative mapping of electronic features. Note the additional H-bond acceptor vector on the Indazole scaffold.

Case Study A: GPCR Agonists (Synthetic Cannabinoids)

The synthetic cannabinoid landscape provides one of the most direct datasets for comparing these two scaffolds. The transition from JWH-type (indoles) to PINACA-type (indazoles) compounds was driven by the superior potency of the indazole core.

Experimental Data Comparison

The following data compares 5-fluoro-pentyl derivatives of Indole vs. Indazole carboxamides targeting the CB1 receptor.

Compound ClassScaffoldRepresentative AnalogCB1 Binding (Ki)Functional Potency (EC50)
Indole Indole-3-carboxamide5F-AB-PICA35.0 nM~33 - 58 nM
Indazole Indazole-3-carboxamide5F-AB-PINACA 1.43 nM ~2.3 - 5.8 nM
Indole Indole-3-carboxylateMDMB-CHMICA~159 nM330 nM
Indazole Indazole-3-carboxylateMDMB-4en-PINACA < 10 nM 2.33 nM

Mechanistic Insight: The indazole derivatives consistently display 10-fold to 20-fold higher potency . Molecular modeling suggests that the planar geometry and specific electrostatic potential of the indazole ring allow for tighter packing within the hydrophobic pocket of the CB1 receptor (TM3/TM5 region), while the N2 nitrogen may engage in water-mediated bridging interactions absent in the indole series.

Case Study B: Kinase Inhibitors (B-Raf & VEGFR)

In kinase drug discovery, "scaffold hopping" from indole to indazole is a standard optimization tactic to improve hinge-binding affinity.

Potency Data (B-Raf V600E Inhibition)

A study optimizing B-Raf inhibitors demonstrated that replacing the indole core with an indazole significantly improved IC50 values.

  • Indole Analog (Cmpd 15): IC50 = 36 nM

  • Indazole Analog (Cmpd 16): IC50 = 2 nM

Why? Crystal structures reveal that the Indazole N1-H donates a hydrogen bond to the backbone carbonyl of Glu501 , while the Indazole N2 accepts a hydrogen bond from the backbone amide of Asp594 . The indole analog can only form the first interaction, resulting in a significant loss of binding enthalpy.

Metabolic Stability & Pharmacokinetics

Potency is irrelevant if the drug is cleared too rapidly. Indazoles generally outperform indoles in metabolic stability assays.

Stability Data (Microsomal Half-Life)

In a study of Androgen Receptor (AR) antagonists, indole derivatives were compared directly with indazole bioisosteres:

  • Indole Derivative (UT-155): T1/2 = 12.35 min (Rapid oxidative clearance).

  • Indazole Derivative (Cmpd 35i): T1/2 = > 120 min .

Mechanism: The electron-rich indole ring is highly susceptible to oxidation by Cytochrome P450 enzymes (forming epoxides or hydroxylated metabolites). The indazole ring, having two nitrogens, is less electron-rich (more electron-deficient), making it resistant to electrophilic attack by metabolic enzymes.

Experimental Protocol: Synthesis & Evaluation

To verify these findings in your own workflow, follow this generalized protocol for synthesizing and comparing 3-carboxamide derivatives.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow cluster_Indole Path A: Indole Synthesis cluster_Indazole Path B: Indazole Synthesis Start Target Design (Scaffold Hop) Phenylhydrazine Phenylhydrazine Start->Phenylhydrazine Isatin Isatin / o-Haloaniline Start->Isatin Fischer Fischer Indole Synthesis (ZnCl2, Heat) Phenylhydrazine->Fischer IndoleCore Indole-3-COOH Fischer->IndoleCore Coupling Amide Coupling (EDC/HOBt or HATU + Amine) IndoleCore->Coupling Diazotization Diazotization / Ring Closure (NaNO2, HCl) Isatin->Diazotization IndazoleCore Indazole-3-COOH Diazotization->IndazoleCore IndazoleCore->Coupling Assay Potency Assay (FRET / Radioligand Binding) Coupling->Assay

Figure 2: Divergent synthetic pathways for accessing Indole vs. Indazole-3-carboxylic acids.

Step-by-Step Protocol (Amide Coupling)

Objective: Synthesize matched pairs of Indole/Indazole-3-carboxamides.

  • Activation: Dissolve 1.0 eq of the carboxylic acid (Indole-3-COOH or Indazole-3-COOH) in DMF.

  • Coupling Agent: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add 1.1 eq of the target amine (e.g., valinate methyl ester for cannabinoid analogs).

  • Reaction: Stir at RT for 4-12 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H-NMR. Note: Indazole NH proton is typically deshielded (13.0-14.0 ppm) compared to Indole NH.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists." ACS Chemical Neuroscience. Link

  • Zhang, H., et al. (2021).[4] "Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry. Link

  • Cannaert, A., et al. (2020). "Detection and Activity Profiling of Synthetic Cannabinoids." Analytical Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Validating Purity of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the purity of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This document compares this high-resolution approach against traditional HPLC-UV and NMR methods, demonstrating why LC-MS is the necessary "Gold Standard" for this specific fluorinated scaffold.[1]

Executive Summary: The Case for LC-MS

In the synthesis of PARP inhibitors and kinase antagonists, the scaffold 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid acts as a critical intermediate.[1] Its structural integrity—specifically the retention of the fluorine atom and the regiochemistry of the indazole ring—is paramount for downstream biological activity.[1]

While HPLC-UV is the industry workhorse for routine purity, it often fails to distinguish between the target compound and its des-fluoro impurities (which lack the fluorine atom but have similar polarity) or regioisomers (1H- vs 2H-indazole).[1]

This guide validates a specific LC-MS workflow that outperforms traditional methods by providing mass-selective detection, ensuring not just chromatographic purity, but molecular identity.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against HPLC-UV and


H-NMR for this specific compound.
FeatureLC-MS (Recommended) HPLC-UV (Standard)

H-NMR (Orthogonal)
Primary Detection Mass-to-Charge (

)
UV Absorbance (

)
Proton Environment
Specificity High: Distinguishes MW

of 18 Da (F vs H).[1]
Medium: Co-elution of structurally similar impurities is common.[1]High: Excellent for structure, poor for trace mixtures.
Sensitivity (LOD) < 0.01% (Trace analysis)~0.05% - 0.1%~1.0% (Low sensitivity for impurities)
Regioisomer ID High: Separation + Fragmentation pattern.[1]Low: 1H/2H isomers often have identical UV spectra.[1]Medium: Distinct shifts, but requires pure isolation.
Throughput High (Rapid gradients)HighLow
Why LC-MS Wins for this Compound

The synthesis of 3-aryl-indazoles often involves Suzuki coupling.[1] A common impurity is the non-fluorinated analog (derived from phenylboronic acid contaminants).

  • Mass Difference: The target has a Fluorine (19 Da).[1] The impurity has a Hydrogen (1 Da).[1]

    
    .[1]
    
  • LC-MS: Easily resolves this mass difference (

    
     vs 
    
    
    
    ).[1]
  • HPLC-UV: The fluorine atom has a minimal electronic effect on the UV chromophore; these two compounds often co-elute, leading to a false pass on purity.[1]

Experimental Protocol: Validated LC-MS Method

This protocol is designed to be self-validating, meaning the presence of specific mass adducts confirms the method's performance run-to-run.[1]

A. Instrument Parameters[1][2][3][4][5]
  • System: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole (or equivalent Q-TOF).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1] Why? Rapid resolution of aromatics.

  • Column Temp: 40°C.

B. Mobile Phase & Gradient[1]
  • Solvent A: Water + 0.1% Formic Acid (FA).[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

Time (min)% Solvent BPhase Description
0.005Equilibration
1.005Load
8.0095Elution Gradient
10.0095Wash
10.105Re-equilibration
C. Mass Spectrometry Settings (ESI+)

Although carboxylic acids ionize well in negative mode (ESI-), the indazole nitrogen is basic.[1] Positive mode (ESI+) is recommended here to simultaneously detect basic impurities (like unreacted amines) which might not ionize in ESI-.[1]

  • Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive (+).[1]

  • Gas Temp: 300°C.

  • Capillary Voltage: 3500 V.

  • Target Mass (

    
    ): 
    
    • Target:

      
      
      
      
      
    • Des-fluoro Impurity:

      
      
      
      
      
      [1]
    • Dimer Adduct:

      
      
      
      
      
      [1]

Validation Workflow & Logic

The following diagram illustrates the decision logic used to validate the purity of the sample, specifically distinguishing between "Chemical Purity" (UV) and "Mass Purity" (MS).

ValidationWorkflow Start Crude Sample 3-(3-fluorophenyl)-1H-indazole-6-COOH LC_Sep LC Separation (C18 Column, Gradient) Start->LC_Sep UV_Det UV Detection (254 nm) LC_Sep->UV_Det MS_Det MS Detection (ESI+) LC_Sep->MS_Det Decision1 Single UV Peak? UV_Det->Decision1 Check_MS Check Mass Spectrum at Peak Apex MS_Det->Check_MS Decision1->Check_MS Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Multiple Peaks) Decision2 m/z 257 ONLY? Check_MS->Decision2 Impurity_ID Identify Impurity: 239 Da = Des-fluoro 257 Da (Diff RT) = Regioisomer Decision2->Impurity_ID No (Mixed Ions) Pass VALIDATED PURITY >98% Decision2->Pass Yes Impurity_ID->Fail

Figure 1: Logic flow for validating compound purity. Note that a "Pass" requires both a single UV peak AND a clean mass spectrum free of co-eluting isobars or analogs.[1]

Critical Impurity Analysis

When validating this specific scaffold, you must actively scan for the following impurities. Their presence dictates the purification strategy.[1]

A. The "Des-Fluoro" Analog
  • Origin: Contamination in the 3-fluorophenylboronic acid starting material.[1]

  • Detection: Extracted Ion Chromatogram (EIC) at

    
     239.
    
  • Risk: High.[1] This impurity is often biologically active but with different potency, skewing IC50 results.[1]

B. The 2H-Indazole Regioisomer[1]
  • Origin: Indazole ring formation often yields a mixture of 1H (thermodynamically stable) and 2H (kinetic) isomers.

  • Detection: Both have

    
     257.[1] They must be separated chromatographically.[1]
    
  • Validation Tip: If you see a "shoulder" on your main peak with the same mass, it is likely the 2H-isomer.[1] Optimize the gradient slope (flatten to 0.5% B/min) to resolve them.

Expert Insights & Troubleshooting

Q: Why use Formic Acid instead of Phosphate Buffer? A: Phosphate is non-volatile and will ruin the MS source.[1] Formic acid provides sufficient protonation for the indazole nitrogen in ESI+ mode while maintaining MS compatibility.[1]

Q: The peak tailing is significant. How do I fix it? A: Carboxylic acids can interact with free silanols on the column.[1]

  • Ensure your column is "End-capped" (e.g., ZORBAX Eclipse Plus).[1]

  • Increase column temperature to 50°C to improve mass transfer kinetics.

  • If tailing persists, spike the mobile phase with 5mM Ammonium Formate to shield ionic interactions.[1]

Q: I see a peak at m/z 513. What is it? A: This is likely the non-covalent dimer


.[1] This is an artifact of high concentration in the ESI droplet, not a chemical impurity.[1] Dilute the sample 10x and re-inject; if the 513 peak disappears relative to the 257 peak, it was a dimer artifact.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Gaonkar, S. L., et al. (2019).[1] Synthesis and Pharmacological Properties of Indazole Derivatives.European Journal of Medicinal Chemistry. (Contextual grounding for Indazole synthesis impurities). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid, a compound commonly utilized in contemporary research and drug development. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from established best practices and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Initial Precautions

Known and Inferred Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

Based on these potential hazards, the following personal protective equipment (PPE) is mandatory when handling 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[3]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[4]

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Waste Segregation: The Cornerstone of Safe Disposal

The cardinal rule of chemical waste management is stringent segregation.[7] Improperly mixed chemicals can result in violent reactions, the release of toxic gases, or fires. 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid waste must be categorized and collected as follows:

  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated items such as weighing paper, gloves, and disposable labware.

  • Liquid Waste:

    • Solutions containing the dissolved compound.

    • Rinsate from the decontamination of non-disposable glassware.

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: Contact with strong oxidizers should be avoided.[1]

  • Acids and Bases: Do not mix with strong acids or bases unless part of a specific neutralization protocol.

  • Water-Reactive Materials: Keep separate from substances that react violently with water.[8]

The following diagram illustrates the fundamental logic of waste segregation in a laboratory setting.

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation 3_3_fluorophenyl_1H_indazole_6_carboxylic_acid 3-(3-fluorophenyl)-1H- indazole-6-carboxylic acid Solid_Waste Solid Waste (Contaminated PPE, Weigh Paper) 3_3_fluorophenyl_1H_indazole_6_carboxylic_acid->Solid_Waste Solid Residue Liquid_Waste Liquid Waste (Solutions, Rinsate) 3_3_fluorophenyl_1H_indazole_6_carboxylic_acid->Liquid_Waste In Solution

Caption: Waste Segregation Workflow

Step-by-Step Disposal Procedures

Step 1: Container Selection and Labeling

Proper containment is a legal and safety necessity.[9][10]

  • Select a Compatible Container:

    • For solid waste, use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).

    • For liquid waste, use a dedicated, leak-proof hazardous waste container, also typically made of HDPE.[9]

  • Affix a Hazardous Waste Label:

    • The label must be securely attached to the container before any waste is added.

    • The label must include the words "Hazardous Waste."[9]

    • List the full chemical name: "3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid." Do not use abbreviations.[9]

    • For liquid waste, list all components of the solution, including solvents and their approximate percentages.

    • Indicate the accumulation start date.[9]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are required to have designated Satellite Accumulation Areas (SAAs) for the temporary storage of hazardous waste.[8][11]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]

  • Storage Conditions:

    • Keep waste containers securely closed except when adding waste.[9][11]

    • Store containers in a secondary containment bin to prevent the spread of potential leaks.[9]

    • Ensure the SAA is in a well-ventilated area.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 3: Arranging for Final Disposal

Hazardous chemical waste must never be disposed of in the regular trash or poured down the drain.[9][10][11]

  • Contact Your Institution's EHS Office: The Environmental Health and Safety (EHS) office is responsible for the management and disposal of hazardous waste.[9]

  • Schedule a Pickup: When your waste container is approaching full (typically around 80-90% capacity), contact your EHS office to schedule a waste pickup.

  • Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.[9] This documentation is crucial for the EHS office to arrange for proper final disposal.

The overall disposal workflow is summarized in the following diagram:

G Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Select & Label Compatible Container Segregate->Label Accumulate Accumulate in SAA Label->Accumulate Contact_EHS Contact EHS for Pickup Accumulate->Contact_EHS Disposal Professional Disposal Contact_EHS->Disposal

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(3-fluorophenyl)-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth safety protocols and logistical plans for handling 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid, a compound of interest in drug discovery. As your dedicated partner in laboratory safety, we aim to empower you with the knowledge to manage chemical hazards effectively, fostering a secure and productive research environment.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of related indazole carboxylic acids and fluorophenyl compounds, 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Similar compounds exhibit oral toxicity.[2][3]

The presence of a fluorinated phenyl group also necessitates consideration of the persistent nature of organofluorine compounds in the environment.[1]

Table 1: Hazard Identification and GHS Classifications for Analogous Compounds

Hazard StatementGHS ClassificationSource (Analogous Compounds)
Causes skin irritationSkin Irritant: Category 2[2][3][4]
Causes serious eye irritationEye Irritant: Category 2/2A[2][3][4]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure): Category 3[2][3]
Harmful if swallowedAcute Toxicity (Oral): Category 3 or 4[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following PPE is mandatory when handling 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid, particularly in its powdered form.

Respiratory Protection

Given the potential for respiratory irritation from airborne particles, appropriate respiratory protection is essential.

  • For weighing and handling small quantities in a well-ventilated area: A NIOSH-approved N95 respirator is the minimum requirement.[5]

  • For larger quantities or when generating dust is likely: A powered air-purifying respirator (PAPR) with a particulate filter is recommended to provide a higher level of protection and comfort for the user.[5][6]

  • In case of a spill or uncontrolled release: A self-contained breathing apparatus (SCBA) should be used.[7]

Eye and Face Protection

To prevent eye irritation from dust particles or splashes, the following are required:

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8] Standard safety glasses with side shields do not offer sufficient protection.[9]

  • Face Shield: In addition to goggles, a face shield must be worn when there is a risk of splashing, such as during dissolution or reaction quenching.[8][9]

Hand Protection

Skin contact is a primary route of exposure. The selection of appropriate gloves is critical.

  • Material: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice. It is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Double Gloving: Double gloving is a best practice when handling hazardous powdered substances to protect against tears and contamination of the inner glove.[5]

  • Regular Changes: Gloves should be changed every 30 to 60 minutes or immediately if they are damaged or known to be contaminated.[9]

Protective Clothing

To protect the skin from contact with the chemical, the following should be worn:

  • Lab Coat: A long-sleeved lab coat is the minimum requirement.

  • Coveralls: For larger-scale operations or when significant dust generation is anticipated, disposable coveralls (e.g., Tyvek®) are recommended to provide full-body protection.[5][10]

  • Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants to other parts of the facility.[9]

PPE_Workflow cluster_ppe Personal Protective Equipment cluster_equipment Specific Equipment Respiratory Respiratory Protection N95 N95 Respirator Respiratory->N95 Minimum PAPR PAPR Respiratory->PAPR Recommended EyeFace Eye & Face Protection Goggles Chemical Goggles EyeFace->Goggles Mandatory Hand Hand Protection NitrileGloves Nitrile Gloves (Double) Hand->NitrileGloves Body Body Protection LabCoat Lab Coat Body->LabCoat Minimum Coveralls Coveralls Body->Coveralls Recommended FaceShield Face Shield Goggles->FaceShield With Splash Risk

Caption: Recommended PPE for handling 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid as a solid or in solution should be performed inside a certified chemical fume hood to control airborne contaminants.[1]

  • Ventilated Enclosure: For weighing, a ventilated balance enclosure or powder containment hood is recommended to minimize the dispersal of fine particles.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the hood for the handling of this compound.

  • Weighing: Carefully weigh the required amount of the compound in a ventilated enclosure. Use anti-static weigh boats or paper to prevent electrostatic dispersal of the powder.

  • Transfer and Dissolution: Gently transfer the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by shoe covers, gown/coveralls, face shield, goggles, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: All solid waste contaminated with 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid, including gloves, weigh paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Method

Due to the stable carbon-fluorine bond present in this molecule, specialized disposal methods are required to ensure complete destruction and prevent environmental persistence.[1][12]

  • High-Temperature Incineration: This is the most effective and recommended method for the disposal of fluorinated organic compounds.[1] The incinerator must be licensed to handle halogenated organic waste.

  • Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative, though it contains the substance rather than destroying it.[12]

  • Deep Well Injection: This is another potential disposal option for liquid waste, where the waste is injected deep underground into geologically stable formations.[12]

Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

Disposal_Plan Start Waste Generation Segregation Waste Segregation Start->Segregation SolidWaste Contaminated Solid Waste (Gloves, Paper, etc.) Segregation->SolidWaste LiquidWaste Unused Solutions & Reaction Mixtures Segregation->LiquidWaste Collection Labeled Hazardous Waste Containers SolidWaste->Collection LiquidWaste->Collection DisposalMethod Final Disposal Method Collection->DisposalMethod Incineration High-Temperature Incineration DisposalMethod->Incineration Preferred Landfill Hazardous Waste Landfill DisposalMethod->Landfill Alternative Injection Deep Well Injection (Liquid Waste) DisposalMethod->Injection Alternative

Caption: Waste disposal workflow for 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid.

By integrating these comprehensive safety and handling procedures into your laboratory's standard operating protocols, you can significantly mitigate the risks associated with 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid, ensuring the well-being of your research team and the protection of the environment.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Safety Data Sheet. (n.d.).
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • MSDS - Safety Data Sheet. (n.d.).
  • Angene Chemical. (2025). Safety Data Sheet.
  • Safety Data Sheet. (2010).
  • Safety Data Sheet. (n.d.).
  • NSP Powder Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • TCI Powder Coatings. (n.d.). PPE Requirements.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.